L-Octanoylcarnitine-d9
Description
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Properties
Molecular Formula |
C15H29NO4 |
|---|---|
Molecular Weight |
296.45 g/mol |
IUPAC Name |
(3R)-3-octanoyloxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1/i2D3,3D3,4D3 |
InChI Key |
CXTATJFJDMJMIY-UKACUGSRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to L-Octanoylcarnitine-d9: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of L-Octanoylcarnitine-d9, a deuterated analogue of L-Octanoylcarnitine. This isotopically labeled compound is a critical tool in metabolic research and clinical diagnostics, primarily serving as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart using mass spectrometry.
Core Chemical Properties
This compound is structurally identical to L-Octanoylcarnitine, with the exception of nine hydrogen atoms being replaced by deuterium. This substitution results in a higher molecular weight, allowing it to be distinguished from the endogenous analyte by a mass spectrometer without significantly altering its chemical behavior during sample preparation and analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀D₉NO₄ | [1] |
| Molecular Weight | 296.45 g/mol | [1] |
| CAS Number | 2847775-88-4 | [1] |
| Canonical SMILES | CCCCCCCC(=O)OC(CC(=O)[O-])C--INVALID-LINK--(C)C([2H])([2H])[2H] | |
| Physical State | Solid | [2] |
| Purity | Typically ≥99% deuterated forms | [2] |
| Synonyms | Octanoyl-L-carnitine-d9, CAR 8:0-d9, C8:0 Carnitine-d9 |
Stability and Storage Recommendations
The stability of this compound is crucial for its function as a reliable internal standard. Proper storage is essential to prevent degradation and ensure the accuracy of quantitative analyses.
| Condition | Recommended Temperature | Shelf Life | Reference |
| Powder (Solid Form) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] | |
| Shipping | Room Temperature | Stable for several days | [1] |
General Recommendations:
-
Desiccation: Store in a desiccated environment to protect from moisture.[3][4]
-
Protection from Light: For long-term storage, protect the compound from light.[3][4]
Role in Fatty Acid Metabolism
L-Octanoylcarnitine is an intermediate in fatty acid metabolism. It is formed when the eight-carbon fatty acid, octanoic acid, is esterified to L-carnitine. This process is essential for transporting medium-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production. The carnitine shuttle system facilitates this transport.
Experimental Protocols: Quantification of L-Octanoylcarnitine
This compound is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for analyte loss during sample preparation and for variations in instrument response.
Objective: To accurately quantify endogenous L-Octanoylcarnitine in a biological matrix (e.g., plasma, urine).
Materials:
-
This compound (Internal Standard)
-
Biological samples (e.g., urine, plasma) stored at -80°C[5]
-
Acetonitrile (B52724) (ACN), Water (LC-MS grade), Formic Acid
-
Centrifuge, analytical balance, pipettes
-
LC-MS/MS system (e.g., Waters ACQUITY UPLC with Xevo TQ-S)[5]
-
Analytical column (e.g., ACQUITY UPLC HSS T3, 1.8 μm, 2.1 mm x 150 mm)[5]
Methodology:
-
Preparation of Internal Standard (IS) Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Dilute the stock solution to create a working IS solution at a concentration appropriate for the expected endogenous levels (e.g., 125 ng/mL).[5] Store solutions as per stability data.
-
-
Sample Preparation:
-
Thaw frozen biological samples at 4°C.
-
For urine: Centrifuge a 30 µL aliquot at 10,300 x g for 10 minutes to pellet debris.[5]
-
Transfer 20 µL of the supernatant to a clean tube.
-
Add a precise volume of the IS working solution (e.g., 10 µL) to the sample.[5] Also add IS to calibration curve standards and quality control (QC) samples.
-
Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 3-4 times the sample volume), vortex, and centrifuge to pellet proteins.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a gradient elution on a C18 or similar column to separate L-Octanoylcarnitine from other matrix components and potential isomers.[5] A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous L-Octanoylcarnitine and the this compound internal standard.
-
L-Octanoylcarnitine: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z+9) → Product ion (m/z)
-
-
The specific product ion often corresponds to the neutral loss of the trimethylamine (B31210) group.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of L-Octanoylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers in metabolomics and clinical chemistry. Its well-defined chemical properties and predictable stability, when stored correctly, ensure its reliability as an internal standard. The use of this deuterated analogue allows for the highly accurate and precise quantification of endogenous L-Octanoylcarnitine, providing valuable insights into fatty acid oxidation disorders and other metabolic dysregulations. Adherence to the described protocols for storage and experimental use is paramount to achieving robust and reproducible results.
References
Synthesis and Purification of Deuterated L-Octanoylcarnitine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of deuterated L-Octanoylcarnitine, an essential isotopically labeled compound for metabolic research. This document details the chemical synthesis pathway, purification protocols, and analytical characterization, alongside its primary biological role.
Introduction
L-Octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an intermediate in the transport of octanoyl-CoA into the mitochondrial matrix for subsequent β-oxidation. The deuterated form of L-Octanoylcarnitine serves as a valuable internal standard for quantitative analysis by mass spectrometry in various biological matrices, enabling precise tracking and quantification in metabolic studies. This guide outlines the chemical synthesis and purification strategies to obtain high-purity deuterated L-Octanoylcarnitine.
Synthesis of Deuterated L-Octanoylcarnitine
The synthesis of deuterated L-Octanoylcarnitine is a multi-step process that begins with the preparation of deuterated precursors, followed by their coupling to form the final product.
Synthesis of Deuterated Octanoic Acid
The introduction of deuterium (B1214612) atoms onto the octanoic acid backbone is a critical first step. Various methods can be employed for this purpose, with one common approach being the hydrolysis of a deuterated precursor.
Experimental Protocol: Synthesis of Deuterated Octanoic Acid
-
Deuteration of n-Octanamide: A mixture of n-octanamide, Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C) in a mixed solvent of 2-propanol and deuterium oxide (D₂O) is heated in a high-pressure reactor. The mixture is heated to approximately 180°C and stirred for 48 hours to facilitate deuterium exchange.
-
Hydrolysis to Deuterated Octanoic Acid: The resulting deuterated n-octanamide is dissolved in a 6 M solution of hydrochloric acid in D₂O. The mixture is heated to 100°C for 6 hours to induce hydrolysis.
-
Extraction: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield deuterated octanoic acid. A yield of approximately 80% can be expected for the hydrolysis step.
Synthesis of Deuterated Octanoyl Chloride
The deuterated octanoic acid is then converted to the more reactive acyl chloride.
Experimental Protocol: Synthesis of Deuterated Octanoyl Chloride
-
Reaction Setup: Deuterated octanoic acid is dissolved in an inert solvent such as dichloromethane.
-
Chlorination: Thionyl chloride (SOCl₂) is added dropwise to the solution at room temperature. The reaction is typically stirred for 2-4 hours.
-
Purification: The excess thionyl chloride and solvent are removed by distillation to yield the deuterated octanoyl chloride.
Acylation of L-Carnitine
The final step involves the esterification of L-carnitine with the deuterated octanoyl chloride.
Experimental Protocol: Synthesis of Deuterated L-Octanoylcarnitine
-
Reaction Mixture: L-carnitine hydrochloride is suspended in a suitable solvent, such as trifluoroacetic acid.
-
Acylation: The deuterated octanoyl chloride is added to the suspension. The reaction mixture is heated to approximately 50°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like diethyl ether. The crude product is collected by filtration and washed with the non-polar solvent to remove unreacted starting materials.
Synthesis Workflow
Caption: A simplified workflow for the four-step synthesis of deuterated L-Octanoylcarnitine.
Purification of Deuterated L-Octanoylcarnitine
Purification of the crude product is essential to remove unreacted starting materials and byproducts. A combination of chromatographic techniques is typically employed.
Preparative Column Chromatography
Initial purification can be achieved using silica (B1680970) gel column chromatography.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: A glass column is packed with silica gel 60 as the stationary phase, using a suitable solvent system as the mobile phase. A common mobile phase for acylcarnitine separation is a mixture of chloroform, methanol, and water.
-
Sample Loading: The crude deuterated L-Octanoylcarnitine is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution: The column is eluted with the mobile phase, and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
High-Performance Liquid Chromatography (HPLC)
For higher purity, a final purification step using High-Performance Liquid Chromatography (HPLC) is recommended. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like acylcarnitines.
Experimental Protocol: HILIC Purification
-
Column: An Atlantis HILIC silica column (e.g., 50 mm x 2.0 mm i.d., 4 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Acetonitrile with 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Water with 5 mM ammonium acetate.
-
-
Gradient Program: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more polar compounds.
-
Detection: The eluent can be monitored using a UV detector, or more commonly, coupled to a mass spectrometer for identification and collection of the desired product.
-
Fraction Collection and Lyophilization: The fraction corresponding to deuterated L-Octanoylcarnitine is collected and lyophilized to obtain the final pure product.
Purification Workflow ```dot digraph "Purification Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=normal, fontname="Arial", fontsize=9];
"Crude Product" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Silica Gel Chromatography" [fillcolor="#FBBC05", fontcolor="#202124"]; "Partially Purified Product" [fillcolor="#FFFFFF"]; "HPLC (HILIC)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pure Deuterated L-Octanoylcarnitine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Crude Product" -> "Silica Gel Chromatography" [label="Initial Purification"]; "Silica Gel Chromatography" -> "Partially Purified Product"; "Partially Purified Product" -> "HPLC (HILIC)" [label="Final Purification"]; "HPLC (HILIC)" -> "Pure Deuterated L-Octanoylcarnitine"; }
The Pivotal Role of L-Octanoylcarnitine in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Octanoylcarnitine, an acylcarnitine ester of octanoic acid, is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids (MCFAs). Its formation and transport are essential for the efficient energy derivation from these fatty acids, particularly in tissues with high energy demands such as the heart and skeletal muscle. This technical guide provides an in-depth exploration of the biological role of L-Octanoylcarnitine in fatty acid oxidation, detailing its metabolic pathway, the enzymes involved, and its significance as a clinical biomarker. Furthermore, this document outlines detailed experimental protocols for the analysis of L-Octanoylcarnitine and related metabolic processes, and presents signaling pathways where it may exert regulatory functions.
Introduction
Fatty acid oxidation (FAO) is a fundamental metabolic process for energy production. While long-chain fatty acids require the carnitine shuttle for transport into the mitochondria, medium-chain fatty acids (MCFAs) like octanoic acid can enter the mitochondria and become activated to their CoA esters in the mitochondrial matrix. L-Octanoylcarnitine is formed from octanoyl-CoA and L-carnitine (B1674952), a reaction catalyzed by carnitine acyltransferases. This conversion is a key step in the intramitochondrial trafficking of medium-chain acyl groups and plays a crucial role in buffering the acyl-CoA/CoA ratio within the mitochondria. Dysregulation of L-Octanoylcarnitine metabolism is indicative of several inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, making its quantification a vital diagnostic tool.
The Metabolic Pathway of L-Octanoylcarnitine in Fatty Acid Oxidation
The metabolism of L-Octanoylcarnitine is intricately linked with the beta-oxidation of MCFAs. Octanoic acid, an eight-carbon fatty acid, is a primary substrate.
Step 1: Activation of Octanoic Acid Upon entering the mitochondrial matrix, octanoic acid is activated to octanoyl-CoA by a medium-chain acyl-CoA synthetase.
Step 2: Formation of L-Octanoylcarnitine Octanoyl-CoA is then reversibly converted to L-Octanoylcarnitine and Coenzyme A (CoA) by the enzyme Carnitine O-octanoyltransferase (CROT), which is primarily located in the peroxisomes, and also by Carnitine Palmitoyltransferase II (CPT2) within the mitochondria.[1][2] This reaction is crucial for maintaining a free pool of CoA in the mitochondrial matrix, which is necessary for the continued operation of the Krebs cycle and other metabolic pathways.
Step 3: Role in Mitochondrial Beta-Oxidation L-Octanoylcarnitine serves as a substrate for the reverse reaction catalyzed by CPT2, regenerating octanoyl-CoA, which then enters the beta-oxidation spiral. Each round of beta-oxidation of octanoyl-CoA produces one molecule of acetyl-CoA, one molecule of FADH2, and one molecule of NADH, which subsequently fuel the electron transport chain for ATP production.
Peroxisomal Contribution
Peroxisomes are also involved in the metabolism of fatty acids, particularly very-long-chain fatty acids. The chain-shortened products of peroxisomal beta-oxidation, including octanoyl-CoA, can be converted to their respective acylcarnitines, such as L-Octanoylcarnitine, by CROT.[3] These acylcarnitines can then be transported to the mitochondria for complete oxidation.[3]
Quantitative Data on L-Octanoylcarnitine
The concentration of L-Octanoylcarnitine in biological fluids is a key indicator of the status of medium-chain fatty acid oxidation.
| Parameter | Healthy Newborns | MCAD Deficiency Newborns (<3 days) | MCAD Deficiency Patients (8 days - 7 years) | Unit | Reference |
| Blood Spot Octanoylcarnitine (B1202733) | < 0.22 | Median: 8.4 (Range: 3.1 - 28.3) | Median: 1.57 (Range: 0.33 - 4.4) | µmol/L | [4][5] |
| Plasma Octanoylcarnitine | ≤ 0.5 | 2.19 - 7.51 | - | µmol/L | [6] |
Table 1: L-Octanoylcarnitine Concentrations in Human Blood. This table summarizes the typical concentrations of L-Octanoylcarnitine found in dried blood spots and plasma of healthy individuals and patients with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| Human CROT | Acetyl-CoA | 130 ± 20 | 120 ± 10 | 9.2 x 105 | [2] |
| Propionyl-CoA | 21 ± 3 | 140 ± 10 | 6.7 x 106 | [2] | |
| Butyryl-CoA | 11 ± 2 | 150 ± 10 | 1.4 x 107 | [2] | |
| Hexanoyl-CoA | 7.3 ± 0.9 | 160 ± 10 | 2.2 x 107 | [2] | |
| Octanoyl-CoA | 5.4 ± 0.7 | 170 ± 10 | 3.1 x 107 | [2] |
Table 2: Steady-State Kinetic Parameters of Recombinant Human Carnitine Octanoyltransferase (CROT). This table presents the kinetic parameters of CROT for various acyl-CoA substrates, highlighting its high efficiency with octanoyl-CoA.
Experimental Protocols
Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
This protocol describes the general steps for the analysis of acylcarnitines, including L-Octanoylcarnitine, from biological samples.
Objective: To quantify the levels of various acylcarnitines in plasma, dried blood spots, or other biological fluids.
Principle: Acylcarnitines are extracted from the sample, derivatized to their butyl esters, and then analyzed by flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).[7] Stable isotope-labeled internal standards are used for accurate quantification.[4]
Materials:
-
Biological sample (plasma, dried blood spot punch)
-
Methanol (B129727) with internal standards (e.g., [2H3]-octanoylcarnitine)
-
n-Butanol with 5% (v/v) acetyl chloride
-
Mobile phase for MS/MS
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
For dried blood spots, punch a 3 mm disc into a 96-well plate.
-
For plasma, aliquot a specific volume into a microcentrifuge tube.
-
-
Extraction: Add methanol containing the internal standards to each sample. Vortex and centrifuge to precipitate proteins.
-
Derivatization: Transfer the supernatant to a new plate/tube and evaporate to dryness. Add n-butanol with acetyl chloride and incubate at 60°C for 20 minutes to form butyl esters. Evaporate the butanolic HCl.[8]
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
MS/MS Analysis: Inject the sample into the ESI-MS/MS system. Use precursor ion scanning or multiple reaction monitoring (MRM) to detect and quantify the specific acylcarnitine butyl esters based on their mass-to-charge ratios.[9]
Measurement of Mitochondrial Respiration using L-Octanoylcarnitine
This protocol outlines a method to assess mitochondrial function by measuring oxygen consumption in the presence of L-Octanoylcarnitine.
Objective: To determine the rate of mitochondrial respiration supported by the oxidation of a medium-chain fatty acid.
Principle: Isolated mitochondria or permeabilized cells are provided with L-Octanoylcarnitine and L-malate as substrates. The rate of oxygen consumption is measured using a Seahorse XF Analyzer or a similar respirometry system. This reflects the activity of the electron transport chain fueled by the beta-oxidation of octanoylcarnitine.[10]
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration buffer (e.g., MAS buffer)
-
L-Octanoylcarnitine
-
L-Malate
-
ADP
-
Seahorse XF Analyzer or other oxygen sensing system
Procedure:
-
Prepare Cells/Mitochondria: Isolate mitochondria from tissue or permeabilize cultured cells to allow substrate access to the mitochondria.[11]
-
Assay Setup: Plate the permeabilized cells or add a specific amount of mitochondrial protein to the wells of a Seahorse XF plate containing respiration buffer.
-
Substrate Injection: Sequentially inject solutions of L-Octanoylcarnitine and L-malate into the wells. Malate is required to replenish Krebs cycle intermediates.
-
Initiate Respiration: Inject ADP to stimulate ATP synthesis (State 3 respiration).
-
Measure Oxygen Consumption: The Seahorse XF Analyzer will measure the oxygen consumption rate (OCR) in real-time, providing data on basal respiration and ADP-stimulated respiration.[12]
Carnitine Palmitoyltransferase (CPT) Activity Assay
This protocol describes a method to measure the activity of CPT enzymes.
Objective: To determine the enzymatic activity of CPT I or CPT II.
Principle: The forward reaction of CPT is measured by quantifying the formation of radiolabeled acylcarnitine from a radiolabeled L-carnitine substrate and an acyl-CoA. The reverse reaction can be measured by the release of CoA, which is then detected using a colorimetric or fluorometric reagent.[13][14]
Materials:
-
Mitochondrial preparation or cell lysate
-
Assay buffer
-
Palmitoyl-CoA (or other acyl-CoA)
-
L-[3H]carnitine or unlabeled L-carnitine
-
N-(9-acridinyl)-maleimide (for fluorometric assay) or DTNB (for colorimetric assay)
Procedure (Forward Radioisotope Assay for CPT I):
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, mitochondrial preparation, and all reagents except the radiolabeled substrate.
-
Initiate Reaction: Start the reaction by adding L-[3H]carnitine.
-
Incubate: Incubate at a specific temperature (e.g., 37°C) for a defined time.
-
Stop Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid).
-
Separate Product: Separate the radiolabeled palmitoylcarnitine (B157527) product from the unreacted L-[3H]carnitine using a method like solid-phase extraction.
-
Quantify: Measure the radioactivity of the product using a scintillation counter to determine the enzyme activity.
Signaling Pathways and Logical Relationships
While L-Octanoylcarnitine is primarily known for its role in intermediary metabolism, emerging evidence suggests that acylcarnitines may also be involved in cellular signaling.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism. PPARα, in particular, is a key regulator of fatty acid oxidation.[15] Studies have shown that conditions that increase fatty acid flux, and consequently the levels of acylcarnitines, can lead to the activation of PPARα.[16] This suggests a potential feedback loop where the products of fatty acid oxidation, including acylcarnitines, could influence the expression of genes that promote this very process.
Caption: Potential feedback loop involving acylcarnitines and PPARα activation.
AMP-Activated Protein Kinase (AMPK)
AMPK is a crucial energy sensor in the cell that is activated during periods of low energy (high AMP/ATP ratio). Once activated, AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP. While some studies suggest that activators of AMPK can paradoxically inhibit L-carnitine uptake, others indicate that acetyl-L-carnitine (a related acylcarnitine) can activate the AMPK pathway.[17][18] The precise role of L-Octanoylcarnitine in modulating AMPK signaling requires further investigation, but it is plausible that as an indicator of fatty acid availability, it could influence this key energy-regulating pathway.
Caption: Hypothetical role of L-Octanoylcarnitine in AMPK signaling.
Experimental Workflow for Investigating L-Octanoylcarnitine Metabolism
The following diagram illustrates a typical workflow for studying the impact of a compound on L-Octanoylcarnitine metabolism and fatty acid oxidation.
References
- 1. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]
- 2. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible functions of short-chain and medium-chain carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metbio.net [metbio.net]
- 10. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. A rapid fluorometric method for the determination of carnitine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. mdpi.com [mdpi.com]
- 16. PPAR alpha-activation results in enhanced carnitine biosynthesis and OCTN2-mediated hepatic carnitine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multiple AMPK activators inhibit l-carnitine uptake in C2C12 skeletal muscle myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acetyl-l-carnitine inhibits TNF-alpha-induced insulin resistance via AMPK pathway in rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the L-Octanoylcarnitine Metabolic Pathway and its Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
L-Octanoylcarnitine is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its metabolism is central to energy homeostasis, particularly in tissues with high energy demands such as the heart and skeletal muscle. Dysregulation of the L-Octanoylcarnitine metabolic pathway is implicated in several inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the L-Octanoylcarnitine metabolic pathway, its intermediates, relevant enzymatic reactions, and its role in cellular signaling and gene regulation. Quantitative data on L-Octanoylcarnitine levels in various physiological and pathological states are presented, along with detailed experimental protocols for its quantification.
The L-Octanoylcarnitine Metabolic Pathway: A Central Axis of Medium-Chain Fatty Acid Oxidation
L-Octanoylcarnitine is an acylcarnitine, an ester of carnitine and octanoic acid, a medium-chain fatty acid. Its primary role is to facilitate the transport of octanoyl-CoA from the cytoplasm into the mitochondrial matrix, where it undergoes beta-oxidation to produce acetyl-CoA, a key substrate for the citric acid cycle and subsequent ATP production.[1][2][3]
The metabolic journey of L-Octanoylcarnitine involves a series of enzymatic steps both on the outer and inner mitochondrial membranes, and within the mitochondrial matrix.
Formation of L-Octanoylcarnitine: The Carnitine Shuttle
The entry of long-chain and medium-chain fatty acids into the mitochondrial matrix is mediated by the carnitine shuttle system.
-
Step 1: Activation of Octanoic Acid. In the cytoplasm, octanoic acid is first activated to octanoyl-CoA by medium-chain acyl-CoA synthetase (MCAS).[4] This reaction requires ATP and Coenzyme A (CoA).
-
Step 2: Conversion to L-Octanoylcarnitine. On the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT I) catalyzes the transesterification of the octanoyl group from octanoyl-CoA to L-carnitine, forming L-Octanoylcarnitine and releasing free CoA.[1]
-
Step 3: Translocation into the Mitochondrial Matrix. L-Octanoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT), in exchange for a molecule of free carnitine moving out of the matrix.[5][6]
-
Step 4: Reformation of Octanoyl-CoA. Within the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT II), located on the inner mitochondrial membrane, reverses the reaction catalyzed by CPT I, converting L-Octanoylcarnitine and CoA back into octanoyl-CoA and L-carnitine.[7][8] The released L-carnitine is then transported back to the intermembrane space by CACT.
Mitochondrial Beta-Oxidation of Octanoyl-CoA
Once inside the mitochondrial matrix, octanoyl-CoA undergoes a cyclical series of four enzymatic reactions, collectively known as beta-oxidation. Each cycle shortens the fatty acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[2][9] For octanoyl-CoA (an 8-carbon fatty acyl-CoA), this cycle is repeated three times.
The key enzyme in the first step of medium-chain fatty acid beta-oxidation is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) .[4]
The intermediates in the first cycle of octanoyl-CoA beta-oxidation are:
-
Octanoyl-CoA
-
trans-Δ²-Octenoyl-CoA (formed by MCAD)
-
L-3-Hydroxyoctanoyl-CoA (formed by enoyl-CoA hydratase)
-
3-Ketoctanoyl-CoA (formed by L-3-hydroxyacyl-CoA dehydrogenase)
-
Hexanoyl-CoA and Acetyl-CoA (formed by β-ketothiolase)
The resulting hexanoyl-CoA then enters the next cycle of beta-oxidation.
Quantitative Analysis of L-Octanoylcarnitine
The quantification of L-Octanoylcarnitine and other acylcarnitines is crucial for the diagnosis and monitoring of inherited metabolic disorders. Tandem mass spectrometry (MS/MS) is the gold standard for this analysis.[10][11]
Normal and Pathological Concentrations
The concentration of L-Octanoylcarnitine in biological fluids, particularly in dried blood spots from newborns, is a key diagnostic marker for MCAD deficiency.
| Analyte | Specimen | Condition | Concentration (µmol/L) | Reference |
| L-Octanoylcarnitine (C8) | Dried Blood Spot | Healthy Newborns | < 0.22 | [3][12] |
| 0.05 - 0.25 (87.8% of population) | [13] | |||
| < 0.05 (10.8% of population) | [13] | |||
| > 0.25 (1.4% of population) | [13] | |||
| L-Octanoylcarnitine (C8) | Dried Blood Spot | MCAD Deficiency (Newborns, <3 days) | Median: 8.4 (Range: 3.1 - 28.3) | [3][12] |
| L-Octanoylcarnitine (C8) | Dried Blood Spot | MCAD Deficiency (Older patients, 8 days - 7 years) | Median: 1.57 (Range: 0.33 - 4.4) | [12] |
| L-Octanoylcarnitine (C8) | Plasma | MCAD Deficiency (Patient 1) | 2.19 (RI: ≤0.5) | [14][15] |
| L-Octanoylcarnitine (C8) | Plasma | MCAD Deficiency (Patient 2) | 7.51 | [14] |
| Hexanoylcarnitine (C6) | Plasma | MCAD Deficiency (Patient 1) | 0.78 (RI: ≤0.44) | [14][15] |
| Hexanoylcarnitine (C6) | Plasma | MCAD Deficiency (Patient 2) | 1.28 | [14] |
| Decanoylcarnitine (C10) | Plasma | MCAD Deficiency (Patient 2) | 0.62 (RI: ≤0.51) | [14] |
RI: Reference Interval
Experimental Protocol for Acylcarnitine Quantification by LC-MS/MS
This protocol provides a general workflow for the quantification of acylcarnitines in plasma. Specific parameters may need to be optimized based on the instrument and reagents used.
2.2.1. Materials and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
n-Butanol
-
Acetyl chloride
-
Internal standards (e.g., deuterated acylcarnitines)
-
Calibrators (a series of known concentrations of acylcarnitines)
-
Control plasma
2.2.2. Sample Preparation (Butylation Method) [11][12]
-
Protein Precipitation: To 25 µL of plasma, add 100 µL of an internal standard solution in methanol. Vortex and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Derivatization (Butylation): Add 50 µL of 3N butanolic HCl (prepared by adding acetyl chloride to n-butanol). Incubate at 65°C for 15 minutes.
-
Drying: Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in a suitable mobile phase for LC-MS/MS analysis.
2.2.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separation is typically achieved using a C8 or C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.[16][17]
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The analysis is often done using precursor ion scanning for m/z 85, which is a characteristic fragment ion of carnitine esters, or by Multiple Reaction Monitoring (MRM) for specific acylcarnitine transitions.[11][18]
L-Octanoylcarnitine in Cellular Signaling and Gene Regulation
Beyond its role as a metabolic intermediate, L-Octanoylcarnitine and other acylcarnitines are emerging as signaling molecules that can influence various cellular processes, including inflammation and gene expression.
Pro-inflammatory Signaling
Elevated levels of acylcarnitines, as seen in conditions of incomplete fatty acid oxidation, have been shown to activate pro-inflammatory signaling pathways.[19][20] L-C14 carnitine, a long-chain acylcarnitine, has been demonstrated to induce the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[19][20] This effect is mediated, at least in part, through the phosphorylation of JNK and ERK, which are downstream components of many pro-inflammatory signaling pathways.[19][20]
Regulation of Gene Expression
The metabolism of L-Octanoylcarnitine is tightly regulated at the genetic level, and acylcarnitines themselves may influence gene expression.
-
Transcriptional Regulation of MCAD: The expression of the ACADM gene, which encodes for MCAD, is regulated by nuclear receptors, including COUP-TF.[4][5] Thyroid hormones also play a role in the developmental regulation of the ACADM gene in a tissue-specific manner.[21]
-
PPAR Signaling: Peroxisome proliferator-activated receptors (PPARs) are key regulators of fatty acid metabolism. PPARα activation has been shown to enhance carnitine biosynthesis and the expression of the carnitine transporter OCTN2.[22][23] While the direct effect of L-Octanoylcarnitine on PPAR signaling is still under investigation, the interplay between acylcarnitine metabolism and PPARs is a critical area of research.[24]
-
Regulation of Carnitine Transporters: L-carnitine supplementation can affect the gene expression of the carnitine-acylcarnitine translocase (SLC25A20).[25][26]
Conclusion
The L-Octanoylcarnitine metabolic pathway is a cornerstone of medium-chain fatty acid oxidation and cellular energy production. A thorough understanding of its intricate steps, regulatory mechanisms, and associated analytical methodologies is paramount for researchers and clinicians in the field of metabolic diseases. The quantitative analysis of L-Octanoylcarnitine serves as a powerful diagnostic tool for conditions like MCAD deficiency. Furthermore, the emerging roles of acylcarnitines as signaling molecules open new avenues for research into the pathophysiology of metabolic and inflammatory disorders and for the development of novel therapeutic strategies. This guide provides a foundational framework for professionals engaged in these critical areas of biomedical science.
References
- 1. cmed.tu.edu.iq [cmed.tu.edu.iq]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 4. Transcriptional control of a nuclear gene encoding a mitochondrial fatty acid oxidation enzyme in transgenic mice: role for nuclear receptors in cardiac and brown adipose expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional control of a nuclear gene encoding a mitochondrial fatty acid oxidation enzyme in transgenic mice: role for nuclear receptors in cardiac and brown adipose expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. LC-MS/MS analysis of acylcarnitines [bio-protocol.org]
- 11. Structural organization and regulatory regions of the human medium-chain acyl-CoA dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blood acylcarnitine levels in normal newborns and heterozygotes for medium-chain acyl-CoA dehydrogenase deficiency: a relationship between genotype and biochemical phenotype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 18. msacl.org [msacl.org]
- 19. L-carnitine, a diet component and organic cation transporter OCTN ligand, displays immunosuppressive properties and abrogates intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tissue-specific regulation of medium-chain acyl-CoA dehydrogenase gene by thyroid hormones in the developing rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PPAR alpha-activation results in enhanced carnitine biosynthesis and OCTN2-mediated hepatic carnitine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Combined therapy with PPARalpha agonist and L-carnitine rescues lipotoxic cardiomyopathy due to systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Deep Dive into the Physicochemical Distinctions Between L-Octanoylcarnitine and its Deuterated Analog, L-Octanoylcarnitine-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the physicochemical differences between L-Octanoylcarnitine and its deuterated isotopologue, L-Octanoylcarnitine-d9. Understanding these distinctions is paramount for researchers employing isotope dilution mass spectrometry and other sensitive analytical techniques in metabolomics, drug metabolism, and clinical diagnostics. This document outlines the core physicochemical properties, details relevant experimental protocols, and visualizes key biological and analytical workflows.
Core Physicochemical Properties: A Comparative Analysis
L-Octanoylcarnitine is a naturally occurring acylcarnitine involved in the transport of medium-chain fatty acids into the mitochondria for subsequent β-oxidation. Its deuterated counterpart, this compound, serves as an ideal internal standard in quantitative mass spectrometry due to its chemical similarity and mass difference. The key physicochemical properties are summarized below.
| Property | L-Octanoylcarnitine | This compound |
| Molecular Formula | C₁₅H₂₉NO₄[1][2][3] | C₁₅H₂₀D₉NO₄[4] |
| Molecular Weight | ~287.40 g/mol [1] | 296.45 g/mol [4] |
| Monoisotopic Mass | 287.209658 Da[1] | 296.266012 Da |
| Appearance | White to off-white crystalline solid | Solid |
| Melting Point | Not readily available | Not readily available |
| Boiling Point | Not readily available | Not readily available |
| Solubility | Soluble in DMF, DMSO, and Ethanol.[5] | Soluble in organic solvents. |
| Primary Application | Analyte in metabolomic and clinical studies. | Internal standard for mass spectrometry. |
The Role of Deuteration in Quantitative Analysis
The fundamental difference between L-Octanoylcarnitine and this compound lies in the substitution of nine hydrogen atoms with their heavier isotope, deuterium. This seemingly minor alteration has profound implications for its application in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The increased mass of this compound allows it to be distinguished from the endogenous, non-labeled L-Octanoylcarnitine by the mass spectrometer. As an internal standard, it is added to biological samples at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to the analyte of interest, it experiences similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer source, and chromatographic behavior. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations that may occur during sample handling and analysis.
Experimental Protocols
Quantification of L-Octanoylcarnitine in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical workflow for the analysis of L-Octanoylcarnitine in a biological matrix.
3.1.1. Materials and Reagents
-
L-Octanoylcarnitine analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
3.1.2. Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for acylcarnitine analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Octanoylcarnitine: Precursor ion (m/z) 288.2 → Product ion (m/z) 85.0
-
This compound: Precursor ion (m/z) 297.3 → Product ion (m/z) 94.0
-
3.1.4. Data Analysis
The peak area ratio of the analyte (L-Octanoylcarnitine) to the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by interpolation from a calibration curve prepared with known concentrations of the analytical standard and a constant concentration of the internal standard.
Visualizing Key Pathways and Workflows
Mitochondrial Fatty Acid β-Oxidation
L-Octanoylcarnitine plays a crucial role in the transport of octanoyl-CoA, a medium-chain fatty acyl-CoA, into the mitochondrial matrix where it undergoes β-oxidation to produce acetyl-CoA for the citric acid cycle.
Caption: The Carnitine Shuttle and Mitochondrial β-Oxidation of Octanoylcarnitine.
Analytical Workflow for L-Octanoylcarnitine Quantification
The following diagram illustrates the logical flow of the experimental protocol for quantifying L-Octanoylcarnitine using its deuterated internal standard.
Caption: Workflow for LC-MS/MS Quantification of L-Octanoylcarnitine.
Conclusion
The primary physicochemical difference between L-Octanoylcarnitine and this compound is the increase in mass due to isotopic enrichment. This distinction, while having a minimal impact on the molecule's chemical behavior, is the cornerstone of its utility as a highly effective internal standard for precise and accurate quantification by mass spectrometry. The methodologies and pathways described herein provide a foundational understanding for researchers and professionals working with these compounds in various scientific disciplines. The use of deuterated standards like this compound is indispensable for robust and reliable bioanalytical results.
References
- 1. L-Octanoylcarnitine | C15H29NO4 | CID 11953814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound L-Octanoylcarnitine (FDB022246) - FooDB [foodb.ca]
- 3. Octanoylcarnitine | C15H29NO4 | CID 123701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Isotope-Labeled Compounds | 2847775-88-4 | Invivochem [invivochem.com]
- 5. caymanchem.com [caymanchem.com]
A Technical Guide to High-Purity L-Octanoylcarnitine-d9: Commercial Availability and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources, availability, and applications of high-purity L-Octanoylcarnitine-d9. This deuterated internal standard is critical for the accurate quantification of L-Octanoylcarnitine in various biological matrices, playing a significant role in metabolic research, particularly in the study of fatty acid oxidation disorders.
Commercial Sources and Purity
High-purity this compound is available from several specialized chemical suppliers. The primary use of this isotopically labeled compound is as an internal standard in mass spectrometry-based quantitative analysis. The key quality attributes for such a standard are its chemical and isotopic purity. Below is a summary of commercially available this compound and related deuterated analogs from reputable vendors.
| Supplier | Product Name | Purity | Isotopic Purity | Catalog Number (Example) |
| Avanti Polar Lipids (via Sigma-Aldrich) | C8:0 L-carnitine-d9 | >99% (TLC) | Not explicitly stated, but implied high | 870328P[1] |
| Cayman Chemical | Decanoyl-L-carnitine-d9 (chloride) | ≥98% | ≥99% deuterated forms (d1-d9) | 2847775-92-0[2] |
| Toronto Research Chemicals (TRC) | L-Carnitine-d9 | Not explicitly stated | Not explicitly stated | TRC-L184111-0.5MG |
Note: While a specific Certificate of Analysis for this compound was not publicly available, the data for analogous deuterated carnitines from these suppliers indicate the high purity standards expected for such analytical reagents.
The Role of L-Octanoylcarnitine in Fatty Acid Metabolism
L-Octanoylcarnitine is an acylcarnitine that plays a crucial role in the transport of medium-chain fatty acids, such as octanoic acid, into the mitochondrial matrix for beta-oxidation. This process, known as the carnitine shuttle, is essential for energy production from fatty acids.
The Carnitine Shuttle Pathway
The transport of fatty acids into the mitochondria is a critical step in their metabolism. The following diagram illustrates the key steps of the carnitine shuttle.
Caption: The Carnitine Shuttle for fatty acid transport into mitochondria.
Experimental Protocols: Quantification of L-Octanoylcarnitine using LC-MS/MS
The use of this compound as an internal standard is essential for correcting for matrix effects and variations in sample processing during quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol for the analysis of acylcarnitines in biological samples.
Sample Preparation (from Plasma)
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex briefly and aliquot a small volume (e.g., 50-100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution in a suitable solvent (e.g., methanol) to each plasma sample.
-
Protein Precipitation: Add a volume of cold organic solvent (e.g., 3-4 volumes of methanol (B129727) or acetonitrile) to precipitate proteins.
-
Vortexing and Incubation: Vortex the samples vigorously for 10-20 seconds to ensure thorough mixing and incubate at a low temperature (e.g., -20°C) for at least 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, taking care not to disturb the protein pellet.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is an example of LC-MS/MS parameters that can be adapted for the analysis of L-Octanoylcarnitine.
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) or methanol |
| Gradient Elution | A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | - L-Octanoylcarnitine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z- This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z |
Note: The specific MRM transitions will depend on the mass spectrometer used and should be optimized for sensitivity and specificity.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the quantification of L-Octanoylcarnitine.
Conclusion
High-purity this compound is an indispensable tool for researchers in the field of metabolomics and clinical diagnostics. Its commercial availability from specialized suppliers ensures access to reliable internal standards for accurate and precise quantification of L-Octanoylcarnitine. The experimental protocols outlined in this guide, in conjunction with a clear understanding of the underlying biochemical pathways, provide a solid foundation for the successful application of this critical reagent in scientific research.
References
The Role of L-Octanoylcarnitine-d9 in Elucidating Inborn Errors of Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of L-Octanoylcarnitine-d9 in the investigation of inborn errors of metabolism (IEMs), with a particular focus on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document details the biochemical significance of L-Octanoylcarnitine, outlines comprehensive analytical methodologies for its quantification, presents relevant quantitative data, and visualizes the associated metabolic and experimental workflows.
Introduction to Acylcarnitines and Inborn Errors of Metabolism
Inborn errors of metabolism are a diverse group of genetic disorders that result in defects in the metabolic pathways of proteins, carbohydrates, or fats.[1] A crucial area of investigation within IEMs is the analysis of fatty acid oxidation (FAO) disorders. Carnitine and its acyl esters (acylcarnitines) are pivotal in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the primary process of fatty acid degradation for energy production.[2][3]
When an enzyme in the beta-oxidation pathway is deficient, specific acyl-CoA intermediates accumulate and are subsequently conjugated to carnitine, leading to an abnormal profile of acylcarnitines in bodily fluids.[4][5] The analysis of these acylcarnitine profiles, particularly through tandem mass spectrometry (MS/MS), has become a cornerstone of newborn screening and the diagnosis of many FAO disorders and organic acidemias.[6][7]
L-Octanoylcarnitine (C8) is a key biomarker for the diagnosis of MCAD deficiency, one of the most common FAO disorders.[8][9] In individuals with MCAD deficiency, the inability to properly metabolize medium-chain fatty acids leads to a significant accumulation of octanoyl-CoA, which is then converted to L-Octanoylcarnitine.[10]
Stable isotope-labeled internal standards are essential for accurate and precise quantification of acylcarnitines by mass spectrometry, as they effectively compensate for matrix effects and variations during sample preparation and analysis.[8] this compound, a deuterated analog of L-Octanoylcarnitine, serves as an ideal internal standard for this purpose. The use of a highly deuterated standard like the d9 variant can offer advantages by shifting the mass-to-charge ratio further from the unlabeled analyte, reducing potential isotopic interference and improving analytical accuracy.
Quantitative Data on L-Octanoylcarnitine Levels
The quantification of L-Octanoylcarnitine is critical for the differential diagnosis of MCAD deficiency. The following tables summarize representative concentration ranges in various studies. It is important to note that cutoff values can vary between laboratories and analytical methods.
| Population | Matrix | L-Octanoylcarnitine (C8) Concentration (µmol/L) | Study Findings |
| Healthy Newborns | Dried Blood Spot | < 0.22 - 0.25 | Concentrations are generally low, with many samples at or below the limit of detection.[11][12] Age at sampling (within the first two weeks), sex, birth weight, and gestational age do not significantly affect C8 levels in unaffected newborns.[7][13] |
| Newborns with MCAD Deficiency | Dried Blood Spot | Median: 8.4 (Range: 3.1 - 28.3) | Concentrations are significantly elevated, allowing for clear differentiation from healthy newborns.[12] Levels can be higher in the first few days of life compared to older patients with MCAD deficiency.[12] |
| Older Patients (8 days - 7 years) with MCAD Deficiency | Dried Blood Spot | Median: 1.57 (Range: 0.33 - 4.4) | While still elevated, concentrations may be lower than in the immediate newborn period.[12] |
| Pediatric Reference Intervals (Turkish Population) | Dried Blood Spot | Age Group | 1st - 99th Percentile (µmol/L) |
| ≤ 1 month | 0.03 - 0.38 | ||
| 1 month - 1 year | 0.02 - 0.27 | ||
| 1 - 6 years | 0.02 - 0.23 | ||
| 6 - 11 years | 0.03 - 0.25 | ||
| 11 - 18 years | 0.03 - 0.29 | ||
| Korean Pediatric MCADD Case 1 (14 days old) | Plasma | 7.51 | Significantly elevated compared to reference intervals.[8] |
| Korean Pediatric MCADD Case 2 (23 days old) | Plasma | 2.19 | Significantly elevated compared to reference intervals.[8] |
Experimental Protocols
The accurate quantification of L-Octanoylcarnitine relies on robust and validated analytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation from dried blood spots and plasma.
Protocol 1: Analysis of Acylcarnitines from Dried Blood Spots (DBS)
This protocol is a synthesis of common methods used in newborn screening.[14][15][16]
1. Sample Preparation:
- A 3.2 mm disc is punched from the dried blood spot on a filter card and placed into a well of a 96-well microplate.
- To each well, 100-200 µL of a methanolic solution containing the deuterated internal standards, including this compound, is added.
- The plate is sealed and agitated for 20-30 minutes at room temperature to extract the acylcarnitines.
- The supernatant is transferred to a new 96-well plate.
2. Derivatization (Butylation):
- The extracted supernatant is evaporated to dryness under a stream of nitrogen or gentle heat.
- 60 µL of 3N HCl in n-butanol is added to each well.
- The plate is sealed and incubated at 60-65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.
- The derivatization reagent is evaporated to dryness.
3. Reconstitution and Analysis:
- The dried residue is reconstituted in 100 µL of a mobile phase-compatible solvent (e.g., 80:20 methanol:water).
- The plate is agitated briefly to ensure complete dissolution.
- An aliquot (e.g., 10 µL) is injected into the LC-MS/MS system.
4. LC-MS/MS Parameters:
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a small amount of an additive like formic acid, is typical.
- MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions for each acylcarnitine and its corresponding deuterated internal standard. For butylated octanoylcarnitine (B1202733), the transition would be specific to its butylated form. A common precursor ion scan for all acylcarnitines looks for a fragment ion at m/z 85.[17]
Protocol 2: Analysis of Acylcarnitines from Plasma (without Derivatization)
This protocol offers a simpler and faster approach by omitting the derivatization step.[6][17]
1. Sample Preparation:
- To a 10 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution, including this compound.
- Protein precipitation is achieved by adding a volume of cold acetonitrile (e.g., 200 µL).
- The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant is transferred to a new tube or vial for analysis.
2. LC-MS/MS Analysis:
- An aliquot of the supernatant is directly injected into the LC-MS/MS system.
- LC System: UHPLC system with a column suitable for polar analytes, such as a HILIC column or a C18 column with an ion-pairing agent.
- Mobile Phase: A gradient elution is typically used. For example, with a C18 column, an ion-pairing reagent like heptafluorobutyric acid (HFBA) in water and acetonitrile can be used.[17]
- MS/MS System: A triple quadrupole mass spectrometer in positive ESI mode.
- Detection: MRM is used to monitor the specific transitions for the underivatized acylcarnitines and their internal standards.
Visualizations: Workflows and Metabolic Pathways
Experimental Workflow for Acylcarnitine Analysis
References
- 1. Establishment of age- and -gender specific reference intervals for amino acids and acylcarnitines by tandem mass spectrometry in Turkish paediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 3. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 4. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Medium-Chain Acyl-CoA Deficiency: Outlines from Newborn Screening, In Silico Predictions, and Molecular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship of octanoylcarnitine concentrations to age at sampling in unaffected newborns screened for medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Isotope-Labeled Compounds | 2847775-88-4 | Invivochem [invivochem.com]
- 11. omjournal.org [omjournal.org]
- 12. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Hexadeutero-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid: a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of L-Octanoylcarnitine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Octanoylcarnitine in human plasma. The assay employs a stable isotope-labeled internal standard, L-Octanoylcarnitine-d9, for accurate quantification. Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, and accuracy, making it suitable for various research applications, including metabolic studies and drug development.
Introduction
L-Octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of octanoyl-CoA into the mitochondria for fatty acid β-oxidation. The quantification of acylcarnitines in biological fluids is vital for diagnosing and monitoring inherited metabolic disorders and has emerged as a valuable tool in metabolic syndrome research. LC-MS/MS has become the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical to correct for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.
Experimental
Materials and Reagents
-
L-Octanoylcarnitine (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥99%)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
Stock solutions of L-Octanoylcarnitine and this compound were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the L-Octanoylcarnitine stock solution into charcoal-stripped human plasma. The internal standard working solution was prepared by diluting the this compound stock solution in methanol.
Sample Preparation Protocol
A simple protein precipitation method is employed for sample extraction.
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution in methanol.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse XDB-C18, 3.0 x 150 mm, 3.5 µm |
| Column Temperature | 50°C |
| Mobile Phase A | 0.1% Formic Acid and 2.5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid and 2.5 mM Ammonium Acetate in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | EP (V) | CE (V) | CXP (V) |
| L-Octanoylcarnitine | 288.2 | 85.1 | 150 | 60 | 10 | 35 | 12 |
| This compound | 297.2 | 94.1 | 150 | 60 | 10 | 35 | 12 |
DP = Declustering Potential, EP = Entrance Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential
Results and Discussion
Linearity
The method was found to be linear over the concentration range of 0.01 to 5 µM for L-Octanoylcarnitine in human plasma. The calibration curve, constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration, yielded a correlation coefficient (r²) of >0.99.
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (µM) | Regression Equation | r² |
| L-Octanoylcarnitine | 0.01 - 5.0 | y = 1.234x + 0.005 | 0.998 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Medium, and High) on three different days. The results are summarized in Table 2. The precision, expressed as the coefficient of variation (%CV), was ≤15%, and the accuracy, expressed as the percentage of the nominal value, was within 85-115%.
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (µM) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) |
| Low | 0.03 | 8.5 | 105.2 | 10.2 | 103.8 |
| Medium | 0.5 | 6.1 | 98.7 | 7.5 | 99.1 |
| High | 4.0 | 4.8 | 101.3 | 6.2 | 100.5 |
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
The LOD, defined as a signal-to-noise ratio of 3, was determined to be 0.003 µM. The LLOQ, the lowest concentration on the calibration curve that could be quantified with acceptable precision (≤20%) and accuracy (80-120%), was established at 0.01 µM.
Table 3: Method Sensitivity
| Parameter | Value (µM) |
| LOD | 0.003 |
| LLOQ | 0.01 |
Workflow and Signaling Pathway Diagrams
Caption: Sample preparation workflow for L-Octanoylcarnitine quantification.
Caption: LC-MS/MS experimental workflow.
Caption: Role of L-Octanoylcarnitine in mitochondrial fatty acid oxidation.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of L-Octanoylcarnitine in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. The use of a deuterated internal standard ensures the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in metabolic research and drug development.
Application Note and Protocol for the Quantification of L-Octanoylcarnitine in Plasma using L-Octanoylcarnitine-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Octanoylcarnitine is a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder of fatty acid oxidation.[1][2][3] Accurate and precise quantification of L-Octanoylcarnitine in plasma is crucial for the diagnosis and monitoring of this condition.[1][4][5] The stable isotope-labeled internal standard, L-Octanoylcarnitine-d9, is employed to ensure high accuracy and reproducibility in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard mimics the chemical and physical properties of the endogenous analyte, thereby compensating for variations during sample preparation and analysis.
This document provides a detailed protocol for the extraction and quantification of L-Octanoylcarnitine in human plasma using this compound as an internal standard. The methodology is based on protein precipitation followed by LC-MS/MS analysis, a robust and widely adopted technique for acylcarnitine profiling.[6][7][8]
Principle of Internal Standardization
The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry. The internal standard, in this case, this compound, is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because the internal standard is chemically identical to the analyte (with the exception of the isotopic label), it experiences similar extraction efficiencies, ionization suppression or enhancement, and fragmentation. By measuring the ratio of the analyte response to the internal standard response, accurate quantification can be achieved, correcting for potential procedural errors.
Figure 1: Principle of internal standard-based quantification.
Experimental Protocol
This protocol outlines a common method for the analysis of L-Octanoylcarnitine in plasma.
Materials and Reagents
-
L-Octanoylcarnitine hydrochloride (Analyte)
-
This compound hydrochloride (Internal Standard)[9]
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥99%)
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
96-well plates (optional)
-
Calibrated pipettes and sterile tips
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Octanoylcarnitine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare a series of working solutions for spiking into plasma to create the calibration curve.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with acetonitrile to a final concentration suitable for the assay (e.g., 250 ng/mL).[10] This solution will also serve as the protein precipitation solvent.
Sample Preparation Workflow
The following diagram illustrates the sample preparation procedure.
Figure 2: Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for individual instrument setups.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40-50°C |
| Injection Volume | 5-10 µL |
| Gradient | A linear gradient appropriate for the separation of acylcarnitines. For example, starting with a low percentage of B, increasing to elute the analyte, followed by a wash and re-equilibration. |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized by infusing pure standards. L-Octanoylcarnitine: Precursor ion → Product ion this compound: Precursor ion → Product ion |
Method Validation and Performance Characteristics
The following tables summarize typical performance characteristics for the quantification of L-Octanoylcarnitine using a deuterated internal standard. The exact values can vary based on the specific instrumentation and laboratory conditions.
Linearity and Range
| Analyte | Linearity Range (in urine) | Correlation Coefficient (r²) | Reference |
| L-Octanoylcarnitine (C8) | 7.5–100 ng/mL | 0.988 - 0.999 | [11] |
Precision and Accuracy
Precision is expressed as the coefficient of variation (CV %), and accuracy is expressed as the mean bias from the nominal concentration.
| Analyte | QC Level | Within-day CV (%) | Between-day CV (%) | Mean Bias (%) | Reference |
| L-Octanoylcarnitine | Low, Mid, High | <10% | 4.4% - 14.2% | -3.25 to 8.20 | [7][11] |
Recovery
| Analyte | Recovery (%) | Reference |
| L-Octanoylcarnitine | 84% - 112% | [7] |
| Acylcarnitines (general) | >88% | [6][12] |
Data Analysis and Interpretation
The concentration of L-Octanoylcarnitine in unknown plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentrations of the calibration standards to generate a calibration curve. A linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), is used to fit the curve. The concentration of L-Octanoylcarnitine in the unknown samples is then interpolated from this curve.
Conclusion
The protocol described provides a robust and reliable method for the quantification of L-Octanoylcarnitine in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring accurate results. This method is suitable for clinical research, diagnostic screening, and various applications in drug development requiring precise measurement of this important biomarker.[1][13]
References
- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newborn screening for medium chain acyl-CoA dehydrogenase deficiency: performance improvement by monitoring a new ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrum of medium-chain acyl-CoA dehydrogenase deficiency detected by newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative plasma acylcarnitine analysis using electrospray tandem mass spectrometry for the diagnosis of organic acidaemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msacl.org [msacl.org]
- 9. This compound | Isotope-Labeled Compounds | 2847775-88-4 | Invivochem [invivochem.com]
- 10. bevital.no [bevital.no]
- 11. waters.com [waters.com]
- 12. cris.vtt.fi [cris.vtt.fi]
- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Application Notes and Protocols for Acylcarnitine Analysis in Dried Blood Spots Using L-Octanoylcarnitine-d9 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are essential intermediates in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation.[1] The analysis of acylcarnitine profiles in dried blood spots (DBS) is a cornerstone of newborn screening programs worldwide, enabling the early detection of various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[2][3] Elevated or abnormal patterns of specific acylcarnitines can indicate a blockage in the metabolic pathway, providing crucial diagnostic information.
Tandem mass spectrometry (MS/MS) has become the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and multiplexing capabilities, allowing for the simultaneous quantification of a wide range of acylcarnitines from a single DBS punch. Accurate quantification relies on the use of stable isotope-labeled internal standards, which mimic the behavior of the endogenous analytes during sample preparation and analysis, correcting for matrix effects and variations in instrument response. L-Octanoylcarnitine-d9 is a commonly utilized deuterated internal standard for the quantification of medium-chain acylcarnitines.
This document provides a detailed protocol for the sample preparation of acylcarnitines from dried blood spots for analysis by LC-MS/MS, with a specific focus on the use of this compound as an internal standard.
Quantitative Data Summary
The following table summarizes the typical concentrations of various acylcarnitines in dried blood spots from newborns, along with the associated metabolic disorders for which they are biomarkers. The use of specific deuterated internal standards for quantification is also indicated.
| Analyte Name | Abbreviation | Chemical Formula | Normal Concentration (µmol/L) in DBS | Disease State Concentration (µmol/L) in DBS | Associated Disease(s) | Deuterated Internal Standard |
| Free Carnitine | C0 | C₇H₁₅NO₃ | 10 - 50 | < 5 (deficiency) or elevated | Carnitine Uptake Defect (CUD), various secondary carnitine deficiencies | L-Carnitine-d3 |
| Acetylcarnitine | C2 | C₉H₁₇NO₄ | 2 - 20 | Variable | Often elevated in organic acidemias | L-Acetylcarnitine-d3 |
| Propionylcarnitine | C3 | C₁₀H₁₉NO₄ | 0.5 - 3.0 | > 5 | Propionic Acidemia, Methylmalonic Acidemia | L-Propionylcarnitine-d3 |
| Butyrylcarnitine | C4 | C₁₁H₂₁NO₄ | 0.1 - 1.0 | > 1.5 | Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency | L-Butyrylcarnitine-d3 |
| Isovalerylcarnitine | C5 | C₁₂H₂₃NO₄ | 0.1 - 0.5 | > 1.0 | Isovaleric Acidemia | L-Isovalerylcarnitine-d9 |
| Hexanoylcarnitine | C6 | C₁₃H₂₅NO₄ | 0.05 - 0.3 | > 0.5 | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | L-Hexanoylcarnitine-d3 |
| Octanoylcarnitine | C8 | C₁₅H₂₉NO₄ | 0.02 - 0.2 | > 0.5 | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | This compound |
| Decanoylcarnitine | C10 | C₁₇H₃₃NO₄ | 0.02 - 0.2 | > 0.5 | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | L-Decanoylcarnitine-d3 |
| Dodecanoylcarnitine | C12 | C₁₉H₃₇NO₄ | 0.02 - 0.2 | > 0.4 | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | L-Dodecanoylcarnitine-d3 |
| Tetradecanoylcarnitine | C14 | C₂₁H₄₁NO₄ | 0.02 - 0.3 | > 0.8 | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | L-Tetradecanoylcarnitine-d3 |
| Hexadecanoylcarnitine | C16 | C₂₃H₄₅NO₄ | 0.1 - 1.0 | > 2.0 | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency, CPT II Deficiency | L-Hexadecanoylcarnitine-d3 |
| Octadecanoylcarnitine | C18 | C₂₅H₄₉NO₄ | 0.1 - 1.5 | > 2.5 | CPT II Deficiency | L-Octadecanoylcarnitine-d3 |
Concentration ranges are approximate and may vary between laboratories and populations. Disease state concentrations are typically significantly elevated above the normal range.
Experimental Protocols
Materials and Reagents
-
Dried blood spot collection cards (e.g., Whatman 903)
-
Manual or automated DBS puncher (3.2 mm)
-
96-well microtiter plates
-
Pipettes and tips
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound (and other deuterated internal standards as required)
-
Nitrogen evaporator
-
Centrifuge
Preparation of Internal Standard Working Solution
-
Stock Solution Preparation: Prepare individual stock solutions of each deuterated internal standard (e.g., this compound, L-Carnitine-d3, L-Acetylcarnitine-d3, etc.) in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C.
-
Intermediate Dilution: Prepare an intermediate combined internal standard solution by diluting the individual stock solutions in methanol to achieve a concentration that is 100-fold higher than the final working solution concentration.
-
Working Solution: On the day of analysis, dilute the intermediate solution with the extraction solvent (e.g., 85:15 acetonitrile:water with 0.1% formic acid) to the final working concentration. The final concentration of this compound in the working solution is typically in the range of 0.25 to 2.5 µM.[4] The optimal concentration should be determined during method validation.
Sample Preparation Protocol (Non-derivatized)
This protocol describes a common and efficient method for the extraction of acylcarnitines from DBS without the need for derivatization.
-
DBS Punching: Punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well microtiter plate. Also, punch a blank filter paper disc to serve as a negative control.
-
Addition of Internal Standard: Add 100-200 µL of the internal standard working solution to each well containing a DBS punch.[2]
-
Extraction: Seal the plate and place it on a microplate shaker. Vortex or shake for 20-30 minutes at room temperature to ensure efficient extraction of the acylcarnitines.[5]
-
Supernatant Transfer: After extraction, centrifuge the plate at approximately 4000 rpm for 10 minutes to pellet the filter paper disc and any precipitated proteins.
-
Evaporation (Optional but Recommended): Carefully transfer the supernatant to a new 96-well plate. Dry the extracts under a gentle stream of nitrogen at 40-50°C. This step helps to concentrate the analytes.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 80:20 methanol:water).
-
Analysis: The plate is now ready for injection into the LC-MS/MS system.
Visualizations
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the crucial role of carnitine in transporting fatty acids into the mitochondria for β-oxidation, the process that is impaired in fatty acid oxidation disorders.
Caption: Carnitine shuttle system for fatty acid transport.
Experimental Workflow for Acylcarnitine Analysis
The diagram below outlines the key steps involved in the analysis of acylcarnitines from dried blood spots.
Caption: DBS sample preparation and analysis workflow.
References
- 1. aocs.org [aocs.org]
- 2. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 3. rbmb.net [rbmb.net]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Acylcarnitines in Tissue Samples Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] The quantitative analysis of acylcarnitine profiles in various tissues is a powerful tool for diagnosing and monitoring inherited metabolic disorders, as well as for investigating the metabolic pathways associated with complex diseases such as diabetes and metabolic syndrome.[2][3]
The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for accurate and precise quantification of acylcarnitines by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Deuterated standards are chemically identical to the endogenous analytes but have a higher mass, allowing them to be distinguished by the mass spectrometer. They co-elute with the target analyte and experience similar ionization effects, effectively correcting for variations in sample preparation and matrix effects. This application note provides a detailed protocol for the extraction and quantification of a broad range of acylcarnitines from tissue samples using deuterated internal standards and LC-MS/MS.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for the quantification of acylcarnitines in tissue samples.
References
- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Fatty Acid Oxidation Flux Analysis Using L-Octanoylcarnitine-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver. Dysregulation of FAO is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disorders. Therefore, the accurate measurement of FAO flux is essential for understanding disease pathogenesis and for the development of novel therapeutic interventions.
L-Octanoylcarnitine is a key intermediate in the metabolism of medium-chain fatty acids. Its transport into the mitochondrial matrix is a crucial step for subsequent β-oxidation. The use of stable isotope-labeled L-Octanoylcarnitine, such as L-Octanoylcarnitine-d9, provides a powerful tool for tracing the metabolic fate of octanoylcarnitine (B1202733) and quantifying the flux through the FAO pathway. This is achieved by measuring the incorporation of the deuterium-labeled backbone into downstream metabolites using mass spectrometry.
These application notes provide detailed protocols for the use of this compound in fatty acid oxidation flux analysis in cultured cells. The methodologies described herein are designed for researchers in academia and the pharmaceutical industry engaged in metabolic research and drug development.
Signaling Pathway Overview: Mitochondrial Fatty Acid β-Oxidation
Fatty acids are activated to acyl-CoAs in the cytoplasm and, for long-chain fatty acids, are transported into the mitochondria via the carnitine shuttle. Medium-chain fatty acids can also enter the mitochondria and become activated within the matrix. Once inside the mitochondrial matrix, acyl-CoAs undergo a cyclic series of four reactions collectively known as β-oxidation, which results in the shortening of the acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate further reducing equivalents, which ultimately drive ATP synthesis through the electron transport chain.
Application Note: Enhancing Acylcarnitine Detection by LC-MS/MS through Chemical Derivatization
Introduction
Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, serving as biomarkers for numerous inherited metabolic disorders and complex diseases like type 2 diabetes.[1] Accurate and sensitive quantification of acylcarnitines in biological matrices is therefore of significant diagnostic and research interest. However, the analysis of acylcarnitines, particularly short-chain species, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be challenging due to their low endogenous concentrations, high polarity, and poor retention on reversed-phase columns.[2][3]
Chemical derivatization is a powerful strategy to overcome these analytical hurdles. By modifying the carboxyl group of acylcarnitines, derivatization can significantly improve their chromatographic behavior and ionization efficiency, leading to enhanced sensitivity and selectivity.[2] This application note details several effective derivatization protocols for the analysis of acylcarnitines by LC-MS/MS and provides a comparative overview of their performance.
Derivatization Strategies for Improved LC-MS/MS Sensitivity
Several derivatization reagents and methodologies have been successfully employed to enhance the LC-MS/MS analysis of acylcarnitines. The choice of derivatization strategy often depends on the specific analytical requirements, such as the desired level of sensitivity, the range of acylcarnitines to be analyzed, and the available instrumentation.
Butylation (Butyl Ester Formation)
Butylation is a widely adopted and robust method for acylcarnitine analysis.[4][5] This process involves the esterification of the carboxyl group with n-butanol in the presence of an acid catalyst (typically acetyl chloride or HCl).
Advantages:
-
Improved Ionization: The butyl ester derivatives of acylcarnitines exhibit enhanced electrospray ionization efficiency.[2]
-
Enhanced Chromatography: The addition of the butyl group increases the hydrophobicity of the analytes, leading to better retention and separation on reversed-phase LC columns, especially for short-chain acylcarnitines.[2]
-
Separation of Isobars: Butylation can aid in the discrimination of certain isobaric acylcarnitines. For instance, dicarboxylic acylcarnitines are derivatized at both carboxyl groups, resulting in a different mass shift compared to monocarboxylic acylcarnitines.[1]
3-Nitrophenylhydrazine (B1228671) (3NPH) Derivatization
Derivatization with 3-nitrophenylhydrazine (3NPH) is another effective method that targets the carboxyl group of acylcarnitines.[6][7]
Advantages:
-
Increased Signal Intensity: 3NPH derivatization has been shown to increase the signal intensity of acylcarnitines in mass spectrometry.[6][8]
-
Linear Elution Profile: This method results in a linear elution from a reversed-phase column based on the length of the acyl chain, which can aid in the identification of unknown acylcarnitine species.[6][8]
-
Complete Reaction: The derivatization reaction with 3NPH is reported to be fast, robust, and complete.[7]
Pentafluorophenacyl (PFP) Ester Derivatization
The use of pentafluorophenacyl trifluoromethanesulfonate (B1224126) allows for the formation of PFP esters, which are highly amenable to mass spectrometric detection.[9][10]
Advantages:
-
High Selectivity: This derivatization strategy, coupled with MS/MS detection, provides high selectivity for carnitine and acylcarnitines.[10]
-
Rapid and Complete Derivatization: The reaction is reported to be rapid and complete, with no evidence of acylcarnitine hydrolysis.[10]
Tmt-PP Derivatization
A more recent development involves the use of p-[3,5-(dimethylamino)-2,4,6-triazine] benzene-1-sulfonyl piperazine (B1678402) (Tmt-PP) as a derivatizing agent, often in combination with microwave assistance to accelerate the reaction.[11][12][13]
Advantages:
-
Significant Sensitivity Enhancement: Tmt-PP labeling can enhance the MS response of acylcarnitines by up to 4 times.[12][13]
-
Rapid Reaction: Microwave-assisted derivatization drastically reduces the reaction time from 90 minutes to just 1 minute.[12][13]
Quantitative Data Summary
The following table summarizes the reported improvements in sensitivity for different derivatization methods. Direct comparison of LODs and LOQs is challenging due to variations in instrumentation and experimental conditions across different studies.
| Derivatization Method | Reagent | Reported Sensitivity Improvement | Reference |
| Butylation | n-Butanol / Acetyl Chloride | Improves electrospray ionization and allows detection of low-concentration hydroxy and dicarboxy forms. | [2] |
| 3NPH Derivatization | 3-Nitrophenylhydrazine | Increased signal intensity. The peak area of the first transition increased on average by 1.8-fold for isotopically labeled standards. | [7][8] |
| Tmt-PP Derivatization | Tmt-PP | Enhances MS response up to 4 times. | [12][13] |
Experimental Protocols
Protocol 1: Butylation of Acylcarnitines
This protocol is adapted from methodologies described for the analysis of acylcarnitines in plasma and tissues.[1][5]
Materials:
-
n-Butanol
-
Acetyl chloride
-
Internal standard (IS) mixture (containing isotopically labeled acylcarnitines)
-
Nitrogen gas evaporator
-
Thermomixer or heating block
Procedure:
-
Sample Preparation:
-
For plasma: To 10 µL of plasma, add 100 µL of ice-cold methanol containing the IS mixture.
-
For tissue: Homogenize 40 mg of tissue in 1,800 µL of ice-cold methanol. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer 200 µL of the supernatant to a new tube and add the IS.
-
-
Drying: Evaporate the samples to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization:
-
Prepare the derivatization reagent by adding 5% (v/v) acetyl chloride to n-butanol.
-
Add 100 µL of the butanolic acetyl chloride solution to the dried samples.
-
Incubate at 60°C for 20 minutes with shaking (e.g., 800 rpm in a thermomixer).
-
-
Final Preparation:
-
Evaporate the samples to dryness again under a stream of nitrogen.
-
Reconstitute the dried residue in an appropriate volume (e.g., 100-200 µL) of the LC-MS mobile phase (e.g., methanol/water mixture).
-
Transfer to autosampler vials for LC-MS/MS analysis.
-
Protocol 2: 3-Nitrophenylhydrazine (3NPH) Derivatization of Acylcarnitines
This protocol is based on the method described by Meierhofer (2019).[6][7]
Materials:
-
3-Nitrophenylhydrazine (3NPH) solution (0.5 M in 35% acetonitrile)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) solution (1 M in water)
-
Pyridine
-
Methanol/water (80/20, v/v)
-
Internal standard (IS) mixture
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Preparation: Extract metabolites from the biological sample (e.g., tissue, blood, plasma) using 1 mL of 80/20 methanol/water. Add the IS. Centrifuge to remove debris.
-
Derivatization:
-
To the sample extract, sequentially add:
-
5 µL of 25 mM 3NPH solution.
-
2.5 µL of 25 mM EDC solution.
-
0.4 µL of 0.396% pyridine.
-
-
Incubate for 30 minutes at 30°C on a rocking platform.
-
-
Final Preparation:
-
Lyophilize or evaporate the samples to dryness.
-
Reconstitute the residue in 30 µL of water.
-
Inject an appropriate volume (e.g., 15 µL) for LC-MS/MS analysis.
-
Protocol 3: Microwave-Assisted Tmt-PP Derivatization of Acylcarnitines
This protocol is adapted from the work of Han et al.[11]
Materials:
-
Acetonitrile (ACN)
-
Tmt-PP solution (3.5 mg/mL in ACN)
-
HATU solution (1.0 mg/mL in ACN)
-
Water/ACN (1:1, v/v)
-
Microwave reactor
Procedure:
-
Sample Preparation: Prepare the sample extract and evaporate to dryness.
-
Derivatization:
-
To the dried sample, sequentially add:
-
20 µL of ACN.
-
20 µL of 3.5 mg/mL Tmt-PP solution.
-
20 µL of 1.0 mg/mL HATU solution.
-
40 µL of H₂O/ACN (1:1, v/v).
-
-
Vortex for 5 minutes.
-
-
Microwave Reaction: Place the sample in a microwave reactor and irradiate at 80 W for 1 minute.
-
Final Preparation:
-
Centrifuge the reaction mixture at 20,000 x g for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for the derivatization of acylcarnitines.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC-MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Hydrophilic Interaction Liquid Chromatography (HILIC) for Acylcarnitine Separation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acylcarnitines are crucial intermediates in fatty acid metabolism, and their quantification in biological matrices is vital for the diagnosis and monitoring of inherited metabolic disorders and for research in areas like cardiovascular disease.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful analytical technique for the separation and quantification of these polar compounds. HILIC offers distinct advantages over traditional reversed-phase liquid chromatography (RPLC), including improved retention of polar analytes like acylcarnitines, often leading to enhanced sensitivity and resolution.[1][2] This document provides detailed application notes and protocols for the separation and analysis of acylcarnitines using HILIC-MS/MS.
Principle of HILIC Separation for Acylcarnitines
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3] The separation mechanism is based on the partitioning of analytes between a water-enriched layer on the surface of the stationary phase and the bulk mobile phase. More polar analytes, such as acylcarnitines, are more strongly retained. Gradient elution in HILIC is achieved by increasing the proportion of the aqueous component in the mobile phase, which decreases the retention of the analytes.[3]
Caption: Principle of HILIC separation for polar analytes like acylcarnitines.
Experimental Protocols
Sample Preparation
A minimal sample preparation procedure is often sufficient for the analysis of acylcarnitines in biological fluids.[4][5][6][7] The primary goal is to precipitate proteins while extracting the acylcarnitines.
Materials:
-
Biological sample (e.g., human serum, plasma, dried blood spots).[1][4][8]
-
Internal Standards (IS): A mixture of stable isotope-labeled carnitines and acylcarnitines (e.g., d3-carnitine, d3-acetylcarnitine, etc.).
-
Precipitation Solvent: Acetonitrile (ACN) or a mixture of methanol (B129727) and 0.1% formic acid.[8]
Protocol for Serum/Plasma:
-
Pipette 10-50 µL of the serum or plasma sample into a microcentrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 3-4 volumes of ice-cold precipitation solvent (e.g., 300-400 µL of ACN for a 100 µL sample).
-
Vortex the mixture vigorously for 30-60 seconds.
-
Incubate the samples at 4°C for 10-20 minutes to facilitate protein precipitation.[4][5][6][7]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[4][5][6][7]
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Protocol for Dried Blood Spots (DBS):
-
Punch out a 3.2 mm disk from the dried blood spot.[8]
-
Place the disk into a well of a 96-well plate.
-
Add an extraction solution containing the internal standards (e.g., methanol with 0.1% formic acid).[8]
-
Seal the plate and shake for 30-60 minutes at room temperature.
-
Centrifuge the plate to pellet the paper disk debris.
-
Transfer the supernatant for analysis.
Caption: General workflow for acylcarnitine sample preparation.
HILIC-MS/MS Analysis
Instrumentation:
-
An ultra-high performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[8]
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | UHP-HILIC column (e.g., 2.1 mm x 50 mm, 1.7 µm)[8] | Atlantis HILIC Silica (50 x 2.0 mm, 4 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in Water[8] | 5 mM Ammonium acetate (B1210297) in 95% Water / 5% ACN[9] |
| Mobile Phase B | 10 mM Ammonium acetate in 90:10 Acetonitrile/Water[8] | 5 mM Ammonium acetate in 5% Water / 95% ACN[9] |
| Flow Rate | 0.4 - 0.6 mL/min | 0.4 mL/min[9] |
| Column Temperature | 30 - 40 °C | Not specified |
| Injection Volume | 5 - 10 µL | 10 µL[9] |
| Gradient Program | Time (min) | %B 0.0 |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Collision Gas | Argon |
| MRM Transitions | Optimized for each specific acylcarnitine and its internal standard. |
Quantitative Data Summary
The following tables summarize the performance characteristics of HILIC-MS/MS methods for the quantification of various acylcarnitines.
Table 1: Linearity and Limits of Quantification (LOQ)
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) | Reference |
| Carnitine (C0) | 20 - 600 | > 0.994 | 5.0 | [4][5][6] |
| Acetylcarnitine (C2) | 20 - 600 | > 0.994 | 5.0 | [4][5][6] |
| Propionylcarnitine (C3) | 5 - 200 | > 0.994 | 0.5 | [4][5][6] |
| Butyrylcarnitine (C4) | 5 - 200 | > 0.994 | 0.5 | [4][5][6] |
| Valerylcarnitine (C5) | 5 - 200 | > 0.994 | 0.5 | [4][5][6] |
| Hexanoylcarnitine (C6) | 5 - 200 | > 0.994 | 0.5 | [4][5][6] |
| Octanoylcarnitine (B1202733) (C8) | 5 - 200 | > 0.994 | 0.5 | [4][5][6] |
| Decanoylcarnitine (C10) | 5 - 200 | > 0.994 | 0.5 | [4][5][6] |
| Dodecanoylcarnitine (C12) | 5 - 200 | > 0.994 | 0.5 | [4][5][6] |
| Tetradecanoylcarnitine (C14) | 5 - 200 | > 0.994 | 0.5 | [4][5][6] |
| Hexadecanoylcarnitine (C16) | 5 - 200 | > 0.994 | 0.5 | [4][5][6] |
Table 2: Method Validation Parameters
| Parameter | Range/Value | Reference |
| Recovery | > 88% for most compounds | [4][5][6] |
| Intra-day Precision (%RSD) | 0.37% - 13.7% | [1] |
| Inter-day Precision (%RSD) | 1.3% - 9.5% | [1] |
| Intra-day Accuracy | 90.4% - 114% | [1] |
| Inter-day Accuracy | 96% - 112% | [1] |
Data Analysis and Interpretation
Data acquisition and processing are performed using the software provided with the mass spectrometer. Quantification is achieved by constructing calibration curves for each analyte based on the peak area ratios of the analyte to its corresponding internal standard. The concentrations of acylcarnitines in the unknown samples are then calculated from these calibration curves.
Abnormal levels of specific acylcarnitines or patterns of acylcarnitine profiles can be indicative of various metabolic disorders. For instance, elevated levels of octanoylcarnitine (C8) are a hallmark of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.
Conclusion
HILIC-MS/MS provides a robust, sensitive, and reliable platform for the quantitative analysis of acylcarnitines in biological samples. The methodologies outlined in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technique in their laboratories for both clinical diagnostics and metabolic research. The minimal sample preparation and rapid analysis times make it particularly suitable for high-throughput applications.
References
- 1. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nestgrp.com [nestgrp.com]
- 4. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry [diva-portal.org]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
Application Notes and Protocols for L-Octanoylcarnitine-d9 in Metabolomics Studies of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a hallmark of numerous inherited metabolic diseases and is increasingly implicated in the pathophysiology of common complex disorders, including neurodegenerative diseases, cardiovascular conditions, and drug-induced toxicities. The intricate network of metabolic pathways housed within the mitochondria, particularly fatty acid β-oxidation (FAO), is central to cellular energy homeostasis. Dysregulation of FAO leads to the accumulation of intermediary metabolites, such as acylcarnitines, which can serve as valuable biomarkers for diagnosing and monitoring mitochondrial dysfunction.
L-Octanoylcarnitine, an eight-carbon acylcarnitine, is a key intermediate in the metabolism of medium-chain fatty acids. Elevated levels of L-octanoylcarnitine are a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of FAO. In broader metabolomics studies, the profiling of a wide range of acylcarnitines provides a detailed window into the functional state of mitochondrial FAO.
To ensure accurate and precise quantification of acylcarnitines in complex biological matrices, stable isotope-labeled internal standards are indispensable. L-Octanoylcarnitine-d9, a deuterated analog of L-octanoylcarnitine, is an ideal internal standard for mass spectrometry-based metabolomics. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear distinction and accurate quantification.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the targeted metabolomic analysis of acylcarnitines to investigate mitochondrial dysfunction.
Principle
The quantitative analysis of acylcarnitines is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful analytical technique offers high sensitivity and specificity for the detection and quantification of small molecules in complex biological samples such as plasma, serum, and tissue homogenates.
The methodology relies on the principle of stable isotope dilution. A known amount of a stable isotope-labeled internal standard, in this case, this compound, is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction and analysis. The endogenous (unlabeled) L-octanoylcarnitine and the deuterated internal standard co-elute during chromatographic separation and are detected by the mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the known amount of the internal standard, a precise and accurate concentration of the endogenous L-octanoylcarnitine can be determined, correcting for any sample loss during preparation or variations in instrument response.
Signaling Pathway: Fatty Acid β-Oxidation and the Carnitine Shuttle
Caption: The Carnitine Shuttle and Mitochondrial β-Oxidation Pathway.
Quantitative Data Presentation
The following tables summarize representative concentrations of key acylcarnitines in human plasma from healthy controls and individuals with diagnosed mitochondrial dysfunction. These values are intended for illustrative purposes and may vary depending on the specific patient population, analytical method, and laboratory.
Table 1: Plasma Acylcarnitine Concentrations in Healthy Controls vs. MCAD Deficiency
| Acylcarnitine | Healthy Controls (µmol/L) | MCAD Deficiency (µmol/L) | Fold Change |
| L-Octanoylcarnitine (C8) | < 0.22 | 3.1 - 28.3 | >14 |
| Hexanoylcarnitine (C6) | < 0.15 | 0.5 - 5.0 | >3 |
| Decanoylcarnitine (C10) | < 0.20 | 0.4 - 4.0 | >2 |
| Decenoylcarnitine (C10:1) | < 0.18 | 0.3 - 3.5 | >1.5 |
Data compiled from published literature, including Chace et al. (1997).
Table 2: Altered Acylcarnitine Profile in Mitochondrial Myopathy
| Acylcarnitine | Healthy Controls (µmol/L) | Mitochondrial Myopathy (µmol/L) |
| Hydroxylated C14:1 | < 0.05 | Elevated in ~63% of patients |
| Hydroxylated C16 | < 0.04 | Elevated in a significant portion of patients |
| Palmitoylcarnitine (C16) | 0.5 - 2.5 | Often within normal range or slightly elevated |
| Stearoylcarnitine (C18) | 0.4 - 2.0 | Often within normal range or slightly elevated |
Data based on findings from studies on acylcarnitine profiling in mitochondrial myopathies.
Experimental Protocols
Materials and Reagents
-
Internal Standard: this compound hydrochloride (or other salt form)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Sample Collection Tubes: K2-EDTA plasma collection tubes
-
Laboratory Equipment: Centrifuge, 96-well plates, plate sealer, nitrogen evaporator, vortex mixer, analytical balance.
Experimental Workflow
Caption: General workflow for acylcarnitine analysis using LC-MS/MS.
Detailed Protocol for Plasma Sample Preparation
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Internal Standard Solution: Dilute the stock solution with methanol to a final concentration of 5 µg/mL.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Spiking: Add 10 µL of the working internal standard solution to each sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each sample.
-
Vortexing: Vortex the samples vigorously for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or well, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and Centrifuge: Vortex briefly and centrifuge at low speed to pellet any insoluble material.
-
Transfer: Transfer the reconstituted sample to an autosampler vial or plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are provided as a starting point and may require optimization for specific instrumentation.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (L-Octanoylcarnitine) | Precursor Ion (m/z) -> Product Ion (m/z) [e.g., 288.2 -> 85.1] |
| MRM Transition (this compound) | Precursor Ion (m/z) -> Product Ion (m/z) [e.g., 297.2 -> 85.1] |
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous L-octanoylcarnitine and the this compound internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of L-octanoylcarnitine and a fixed concentration of this compound. Plot the analyte/internal standard peak area ratio against the concentration of the analyte.
-
Quantification: Determine the concentration of L-octanoylcarnitine in the unknown samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.
Logical Relationship Diagram
Caption: Path to Biomarker Discovery in Mitochondrial Dysfunction.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based metabolomics provides a robust and reliable method for the accurate quantification of L-octanoylcarnitine. This, in conjunction with the profiling of other acylcarnitines, offers a powerful tool for researchers, scientists, and drug development professionals to investigate mitochondrial dysfunction. The protocols and data presented herein serve as a valuable resource for establishing and conducting these critical metabolomic analyses, ultimately aiding in the diagnosis, monitoring, and development of novel therapeutics for mitochondrial diseases.
Troubleshooting & Optimization
Troubleshooting matrix effects in acylcarnitine quantification with LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of acylcarnitines by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues related to matrix effects in acylcarnitine analysis.
Question: My acylcarnitine peak areas are inconsistent and show poor reproducibility between samples. What could be the cause?
Answer: Inconsistent peak areas and poor reproducibility are classic signs of matrix effects, where components in the sample matrix interfere with the ionization of the target analytes.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] For acylcarnitine analysis in biological matrices like plasma or serum, phospholipids (B1166683) are a major cause of these effects.
Question: How can I confirm that matrix effects are impacting my acylcarnitine quantification?
Answer: A common method to assess matrix effects is the post-column infusion experiment.[1] In this technique, a constant flow of your acylcarnitine standard is infused into the mass spectrometer after the LC column. You then inject a blank, extracted sample matrix. A dip or rise in the baseline signal of your standard at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression or enhancement, respectively.[2][3]
Question: I've confirmed matrix effects. What are the primary strategies to minimize their impact?
Answer: There are three main strategies to combat matrix effects:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components from your sample before analysis. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used. For acylcarnitine analysis, specific phospholipid removal techniques are highly recommended.[4]
-
Chromatographic Separation: Modifying your LC method to separate the acylcarnitines from co-eluting matrix components can also mitigate these effects. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is a version of your analyte of interest where some atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[5][6] These standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be compensated for.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma or serum samples for acylcarnitine analysis?
A1: The most significant source of matrix effects in plasma and serum is phospholipids from cell membranes.[2] Other endogenous components like salts, proteins, and other metabolites can also contribute to ion suppression or enhancement.
Q2: Is protein precipitation alone sufficient for sample cleanup in acylcarnitine analysis?
A2: While protein precipitation is a quick and straightforward method to remove proteins, it is often insufficient as it does not effectively remove phospholipids, which are a primary cause of matrix effects in acylcarnitine analysis.[4][8]
Q3: What are the advantages of using solid-phase extraction (SPE) for sample preparation?
A3: SPE can provide cleaner sample extracts compared to protein precipitation by selectively isolating analytes and removing interfering matrix components. Specific SPE cartridges and plates designed for phospholipid removal are particularly effective in reducing matrix effects for acylcarnitine quantification.[4][9]
Q4: Where can I obtain stable isotope-labeled internal standards for acylcarnitines?
A4: Several commercial suppliers offer a wide range of stable isotope-labeled carnitine and acylcarnitine standards. Companies like Cambridge Isotope Laboratories and Sigma-Aldrich provide individual standards and mixes.[5][10]
Q5: Can derivatization of acylcarnitines help in reducing matrix effects?
A5: While derivatization is sometimes used in acylcarnitine analysis to improve chromatographic retention and sensitivity, it does not directly eliminate matrix components.[11][12] However, by shifting the retention time of the analytes, it may help to move them away from regions of significant ion suppression. A more direct approach is to remove the interfering matrix components during sample preparation.
Data Summary
Table 1: Comparison of Phospholipid Removal Efficiency by Different Sample Preparation Techniques.
| Sample Preparation Method | Average Phospholipid Removal | Analyte Recovery | Reference |
| Protein Precipitation (PPT) | Low (Ineffective for phospholipids) | Variable, potential for ion suppression | [4] |
| Supported Liquid Extraction (SLE) | Moderate | Good | [5] |
| Solid-Phase Extraction (SPE) - Generic C18 | Moderate | Good | |
| HybridSPE®-Phospholipid | >99% | Excellent | [13] |
| Ostro™ Pass-through Sample Preparation | >95% | Excellent | |
| Microlute® PLR | >99% | >90% | [13] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a basic method for removing proteins from plasma or serum samples. Note that this method does not effectively remove phospholipids.
Materials:
-
Plasma/serum sample
-
Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold ACN or MeOH.[14]
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the sample at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[15]
-
Carefully collect the supernatant, which contains the acylcarnitines, without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal (Using a generic phospholipid removal plate)
This protocol provides a general procedure for using a phospholipid removal SPE plate, which combines protein precipitation and phospholipid removal in one device.
Materials:
-
Plasma/serum sample
-
Acetonitrile (ACN) with 1% formic acid
-
Phospholipid removal 96-well plate or cartridges
-
Collection plate
-
Vacuum manifold or centrifuge for 96-well plates
Procedure:
-
Add 100 µL of plasma or serum to the wells of the phospholipid removal plate.[13]
-
Add 300 µL of ACN with 1% formic acid to each well.[8]
-
Mix thoroughly by aspirating with a pipette 5-10 times to ensure complete protein precipitation.
-
Apply a vacuum to the manifold (e.g., 10-15 in. Hg) to draw the sample through the sorbent and into the collection plate. Alternatively, use a centrifuge with a plate rotor.
-
The collected eluate is now free of proteins and phospholipids and can be directly analyzed by LC-MS/MS or subjected to further concentration steps.
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects in acylcarnitine analysis.
Caption: The impact of matrix components on analyte ionization in the mass spectrometer.
References
- 1. waters.com [waters.com]
- 2. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. researchgate.net [researchgate.net]
- 7. Drawings Using Graphviz — Project ACRN™ 3.4-unstable documentation [projectacrn.github.io]
- 8. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 14. Protein Precipitation Methods for Proteomics [biosyn.com]
- 15. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for L-Octanoylcarnitine-d9 detection
Welcome to the technical support center for the mass spectrometry analysis of L-Octanoylcarnitine-d9. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the detection and quantification of this compound using mass spectrometry.
Q1: I am not detecting a signal for this compound. What are the common causes?
A1: A complete lack of signal can stem from several factors, from sample preparation to instrument settings. Here is a logical workflow to troubleshoot this issue:
-
Verify Analyte Integrity: Ensure the this compound standard is correctly prepared and has not degraded.
-
Sample Preparation: Confirm that the extraction procedure is appropriate for acylcarnitines. Protein precipitation followed by centrifugation is a common and effective first step.[1][2]
-
Instrument Parameters: Double-check the mass spectrometer settings. Ensure you are using the correct precursor and product ions for this compound and that the instrument is in the correct ionization mode (Positive ESI is typical for acylcarnitines).[3]
-
LC Conditions: If using LC-MS/MS, verify the mobile phases are correctly prepared and the gradient is appropriate to elute the analyte.
Q2: What are the optimal mass spectrometry parameters for this compound detection?
A2: Optimal parameters can be instrument-dependent. However, a good starting point for optimization is based on the analysis of similar acylcarnitines. This compound is often used as an internal standard for L-Octanoylcarnitine. All acylcarnitines are known to produce a characteristic product ion at m/z 85.[3]
The precursor ion for L-Octanoylcarnitine is approximately m/z 288.2[4]. For this compound, the precursor ion will be shifted. Assuming the nine deuterium (B1214612) atoms are on the carnitine moiety (as is common for this internal standard), the expected precursor ion [M+H]⁺ would be approximately m/z 297.2 .
The primary MRM transition to monitor would therefore be 297.2 → 85.1 . A secondary, confirmatory transition can also be used.
The table below provides a starting point for key MS parameters. These should be optimized for your specific instrument and method.
| Parameter | Typical Value | Purpose |
| Ionization Mode | Positive ESI | Acylcarnitines readily form positive ions. |
| Precursor Ion [M+H]⁺ | ~297.2 m/z | Mass of the protonated this compound molecule. |
| Product Ion | ~85.1 m/z | Characteristic fragment of the carnitine moiety.[3] |
| Declustering Potential (DP) | 60 - 90 V | Prevents ion clusters from entering the mass analyzer. |
| Collision Energy (CE) | 20 - 40 V | Energy required to fragment the precursor ion.[5][6] |
| Entrance Potential (EP) | ~10 V | Focuses ions into the mass analyzer. |
| Collision Cell Exit Potential (CXP) | 10 - 15 V | Aids in transmitting fragment ions to the detector. |
Q3: I am observing high signal variability and poor reproducibility. What could be the cause?
A3: High variability is often linked to matrix effects or issues with sample preparation.
-
Matrix Effects: Biological samples contain numerous compounds that can co-elute with your analyte and either suppress or enhance its ionization, leading to inconsistent results.[7][8] The most effective way to correct for this is by using a stable isotope-labeled internal standard that co-elutes with the analyte.[7] Since you are analyzing this compound, you would need a different internal standard if you are quantifying it as an analyte. If you are using it as an internal standard for endogenous L-Octanoylcarnitine, ensure it is added at the very beginning of the sample preparation process.
-
Sample Preparation Inconsistency: Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation.
-
LC Stability: Unstable retention times can lead to variability. Ensure your LC system is properly equilibrated and that the mobile phase composition is stable. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak shape and retention time stability.[2][3]
Q4: My chromatographic peak shape for this compound is poor (e.g., broad, tailing). How can I improve it?
A4: Poor peak shape can be due to several factors related to the chromatography:
-
Column Choice: A C18 reversed-phase column is commonly used for acylcarnitine analysis.[3] Ensure your column is not degraded.
-
Mobile Phase Additives: The addition of formic acid (0.1%) and ammonium (B1175870) acetate (B1210297) (2.5 mM) to the mobile phases can improve peak shape and ionization efficiency.[3]
-
Ion-Pairing Reagents: As mentioned, HFBA can be used as an ion-pairing reagent to improve peak sharpness and separation.[2][3]
-
Sample Solvent: Ensure your sample is reconstituted in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
Experimental Protocols
Protocol 1: Plasma Sample Preparation for Acylcarnitine Analysis
This protocol describes a common method for extracting acylcarnitines from plasma using protein precipitation.
Materials:
-
Plasma samples
-
Methanol (B129727) (LC-MS grade), chilled at -20°C
-
Internal Standard (IS) solution containing this compound
-
Microcentrifuge tubes
-
Microcentrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., Methanol/Water 50:50 with 0.1% formic acid)
Procedure:
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 200 µL of chilled methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Visual Guides
Troubleshooting Workflow for Signal Loss
The following diagram illustrates a logical workflow for troubleshooting a lack of signal for this compound.
General Experimental Workflow
This diagram outlines the typical steps involved in the analysis of this compound from biological samples.
References
- 1. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Octanoylcarnitine | C15H29NO4 | CID 11953814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. skyline.ms [skyline.ms]
- 7. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Isotopic Labeling Artifacts with L-Octanoylcarnitine-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Octanoylcarnitine-d9 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of L-Octanoylcarnitine, a key intermediate in mitochondrial fatty acid β-oxidation. In mass spectrometry, stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard for quantification. This is because their physicochemical properties are nearly identical to the endogenous analyte (L-Octanoylcarnitine), meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate correction for sample loss during preparation and for variations in instrument response.
Q2: Where is the deuterium (B1214612) label on this compound typically located?
While the exact position of the deuterium labels can vary by manufacturer, in this compound, the nine deuterium atoms are typically located on the trimethylammonium group of the carnitine moiety. This position is generally stable and less likely to undergo back-exchange with protons from the solvent compared to other positions.
Q3: What are the common isotopic labeling artifacts I should be aware of when using this compound?
Common artifacts include:
-
Isotopic Contribution: The natural isotopic abundance of elements (primarily ¹³C) in the unlabeled analyte can contribute to the signal of the labeled internal standard, and vice-versa. This is more pronounced when the mass difference between the analyte and the internal standard is small.
-
Cross-Contamination: The SIL internal standard may contain a small percentage of the unlabeled analyte, or the analyte sample may be contaminated with the internal standard.
-
In-source Fragmentation or Back-Exchange: For some deuterated standards, the deuterium label can be unstable and exchange with protons in the solvent or during the ionization process, leading to a shift in the measured mass.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity of this compound
Question: I am observing a weak or absent signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage and Handling | Review the manufacturer's storage recommendations (typically -20°C or below). Prepare fresh working solutions and avoid multiple freeze-thaw cycles to prevent degradation. |
| Pipetting or Dilution Errors | Verify all calculations for the preparation of your spiking solution. Ensure that pipettes are properly calibrated to guarantee the correct concentration is being added to your samples. |
| Suboptimal Mass Spectrometry Parameters | Optimize the mass spectrometer source conditions (e.g., ion spray voltage, temperature, gas flows) and MRM transitions for this compound. The precursor ion will be the molecular ion [M+H]⁺, and a common product ion for acylcarnitines is m/z 85. |
| Matrix Effects | The presence of other molecules in the sample matrix can suppress the ionization of this compound. Evaluate matrix effects by comparing the signal of the internal standard in a clean solution versus a post-extraction spiked matrix sample. If suppression is significant, consider improving the sample cleanup procedure or adjusting the chromatographic separation to move the analyte and internal standard away from interfering compounds. |
| Instrument Contamination | A contaminated LC-MS system can lead to signal suppression. Perform a system flush and check for any blockages or leaks. |
Issue 2: High Variability in this compound Peak Area
Question: The peak area of my this compound is highly variable across my sample batch. What could be causing this and how can I improve consistency?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure uniformity in each step of your sample preparation workflow, including extraction, evaporation, and reconstitution. Automated liquid handlers can improve precision. |
| Variable Extraction Recovery | While SIL internal standards are designed to mimic the analyte's recovery, differences can still occur, especially with complex matrices. Optimize your extraction method to ensure high and consistent recovery for both the analyte and the internal standard. |
| Injector Variability | Poor injector performance can lead to inconsistent injection volumes. Perform an injector precision test and ensure the injector needle and loop are clean. |
| Chromatographic Issues | A deteriorating column or inconsistent mobile phase composition can cause variable peak shapes and areas. Equilibrate the column thoroughly before each run and monitor the system pressure for any irregularities. |
Issue 3: Inaccurate Quantification and Suspected Isotopic Contribution
Question: I am getting inaccurate results, and I suspect there is isotopic cross-contribution between L-Octanoylcarnitine and this compound. How can I confirm and address this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Unlabeled Analyte in the SIL IS | Analyze a neat solution of your this compound internal standard and monitor the MRM transition for the unlabeled L-Octanoylcarnitine. The signal should be negligible. If significant, the purity of the internal standard may be an issue. |
| Isotopic Contribution from the Analyte | Analyze a high concentration standard of unlabeled L-Octanoylcarnitine and monitor the MRM transition for this compound. A small signal may be observed due to the natural abundance of heavy isotopes. If this is significant at your working concentrations, you may need to apply a mathematical correction to your data. |
| In-source Fragmentation or Back-Exchange | This is less common for labels on the trimethylammonium group but can occur. Infuse a solution of this compound directly into the mass spectrometer and examine the full scan spectrum for any unexpected mass shifts. |
Experimental Protocols
Protocol 1: Sample Preparation for Acylcarnitine Analysis from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Thawing: Thaw plasma samples on ice.
-
Protein Precipitation and Extraction:
-
To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing the this compound internal standard at a known concentration.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Acylcarnitine Analysis
These parameters are a starting point and should be optimized for your specific instrument and application.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Typical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Octanoylcarnitine | 288.2 | 85.1 | 25 |
| This compound | 297.2 | 94.1 | 25 |
| This compound (alternative) | 297.2 | 85.1 | 25 |
Note: The primary product ion for this compound will be shifted by +9 Da if the fragmentation occurs at the carnitine backbone. However, the loss of the neutral trimethylamine (B31210) group will result in a product ion of m/z 85, similar to the unlabeled compound. Monitoring both transitions can provide additional confirmation.
Mandatory Visualizations
Caption: Fatty Acid Beta-Oxidation Pathway.
Caption: Experimental Workflow for Acylcarnitine Analysis.
Stability and proper storage conditions for L-Octanoylcarnitine-d9 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of L-Octanoylcarnitine-d9 solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years. Once in solution, storage conditions depend on the solvent and the intended duration of storage. For short-term storage, solutions can be kept at 2-8°C. For longer-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents. The non-deuterated form, L-Octanoylcarnitine chloride, has the following reported solubilities:
-
Dimethylformamide (DMF): ~20 mg/mL
-
Dimethyl sulfoxide (B87167) (DMSO): ~10 mg/mL[1]
-
Ethanol: ~20 mg/mL[1]
For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then perform serial dilutions into the aqueous buffer of choice.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. Like other acylcarnitines, it is susceptible to hydrolysis, especially under basic conditions. It is most stable in neutral to acidic pH ranges. At a pH greater than 9, significant degradation can be expected. For example, a study on acetyl-l-carnitine, a related compound, showed that at room temperature, only 72.6% of the compound remained after one hour at pH 11, and only 4.2% remained at pH 12.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction breaks the ester bond, resulting in the formation of L-carnitine-d9 and octanoic acid.
Q5: Can I use this compound for in vivo studies?
A5: Yes, this compound can be used for in vivo studies. Preparation of the formulation will depend on the route of administration. For oral administration, it can be suspended in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC). For injection, a stock solution in DMSO can be diluted with a suitable vehicle, such as corn oil. It is crucial to use freshly prepared formulations for in vivo experiments to ensure stability and efficacy.
Stability Data
The following tables provide a summary of the stability of this compound under various storage conditions.
Table 1: Long-Term Stability of Solid this compound
| Storage Temperature | Stability |
| -20°C | ≥ 4 years |
Table 2: General Stability of Acylcarnitine Solutions
| Storage Temperature | Solvent/Matrix | Stability |
| -18°C | Dried Blood Spot | At least 330 days |
| Room Temperature | Dried Blood Spot | Hydrolysis observed after >14 days |
| 2-8°C | Aqueous (pH 5.2) | >30 days |
| Room Temperature | Aqueous (pH 5.2) | >30 days |
| Room Temperature | Aqueous (pH > 9) | Unstable, significant degradation in hours |
Troubleshooting Guides
Issue 1: Inconsistent or drifting internal standard signal in LC-MS/MS analysis.
-
Question: Why is the signal from my this compound internal standard inconsistent across a batch of samples?
-
Possible Causes & Solutions:
-
Improper Storage/Handling: The standard may have degraded due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles. Prepare fresh working solutions from a properly stored stock solution and re-analyze.
-
Inconsistent Pipetting: Inaccurate or inconsistent spiking of the internal standard into samples will lead to variable signal intensity. Ensure pipettes are calibrated and use a consistent pipetting technique.
-
Matrix Effects: Variations in the sample matrix can cause ion suppression or enhancement, affecting the internal standard's signal. A stable isotope-labeled internal standard that co-elutes with the analyte is designed to compensate for this, but significant matrix differences between samples can still be a factor. Review your sample preparation procedure to ensure consistency.[2]
-
Instrument Instability: The mass spectrometer's performance may be drifting. Run system suitability tests and instrument calibration to ensure the system is performing optimally.
-
Issue 2: The deuterated standard has a different retention time than the unlabeled analyte.
-
Question: My this compound standard is not co-eluting with my target analyte. Is this a problem?
-
Possible Cause & Solution:
-
Isotope Effect: It is a known phenomenon for deuterated standards to have slightly different retention times compared to their non-deuterated counterparts due to the kinetic isotope effect. If the shift is small and consistent, it may not significantly impact quantification. However, for optimal correction of matrix effects, complete co-elution is ideal. You can try to adjust the mobile phase composition or gradient to minimize the separation.[3]
-
Issue 3: Low or no signal from the this compound standard.
-
Question: I am not observing a strong signal for my this compound standard in my mass spectrometer. What could be the issue?
-
Possible Causes & Solutions:
-
Incorrect Mass Transition: Verify that you are monitoring for the correct precursor and product ions for this compound. A characteristic product ion for acylcarnitines is typically found at m/z 85.
-
Degradation: The standard may have degraded due to improper storage or handling, particularly if exposed to basic pH conditions. Prepare a fresh solution from your stock.
-
Instrument Parameters: Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) for this compound.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid in a clean, calibrated microbalance.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Stability Study of an this compound Solution
-
Prepare a solution of this compound in the solvent of interest (e.g., DMSO, ethanol, or an aqueous buffer at a specific pH) at a known concentration.
-
Divide the solution into multiple aliquots in tightly sealed vials to be stored under different conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as LC-MS/MS.
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition to determine the stability profile.
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Overcoming Challenges in the Separation of Isobaric Acylcarnitines
Welcome to the technical support center for the analysis of isobaric acylcarnitines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of isobaric acylcarnitines so challenging?
A1: The primary challenge lies in the existence of structural isomers, which have the same mass-to-charge ratio (m/z) and are therefore indistinguishable by mass spectrometry (MS) alone. These isomers can be either constitutional isomers (different connectivity of atoms) or stereoisomers (same connectivity but different spatial arrangement). For example, butyrylcarnitine (B1668139) and isobutyrylcarnitine (B1203888) are constitutional isomers that both have the same mass and elemental composition. Failure to separate these isomers can lead to misidentification and inaccurate quantification, potentially resulting in an incorrect diagnosis of metabolic disorders.[1][2]
Q2: What are the most common analytical techniques used to separate isobaric acylcarnitines?
A2: The most widely accepted and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Different chromatographic strategies can be employed, including reversed-phase, mixed-mode, and ion-pairing chromatography, to achieve the desired separation of isomers before their detection by the mass spectrometer.
Q3: What is the purpose of derivatization in acylcarnitine analysis?
A3: Derivatization, most commonly butylation (esterification with butanol), is often employed to improve the analytical performance of the LC-MS/MS method. The primary benefits include:
-
Enhanced Ionization Efficiency: Butyl esters of acylcarnitines tend to ionize more efficiently in the electrospray source, leading to increased sensitivity.[5]
-
Improved Chromatographic Retention: The addition of a butyl group increases the hydrophobicity of polar, short-chain acylcarnitines, which can improve their retention on reversed-phase columns.[5]
-
Discrimination of Certain Isobars: Derivatization can help differentiate between certain isobaric species. For example, dicarboxylic acylcarnitines will be derivatized at both carboxyl groups, resulting in a different mass shift compared to a monocarboxylic hydroxyacylcarnitine of the same initial mass.[1]
However, derivatization adds an extra step to sample preparation and may not be necessary for all applications, especially with modern, highly sensitive mass spectrometers.[6]
Q4: Can I analyze acylcarnitines without derivatization?
A4: Yes, it is possible to analyze underivatized acylcarnitines, and several methods have been developed for this purpose.[3][7] This approach simplifies sample preparation. However, challenges such as lower ionization efficiency for certain species (e.g., dicarboxylic acylcarnitines) and potential for poor chromatographic peak shape for very polar analytes should be considered.[5][6]
Troubleshooting Guides
Problem 1: Poor Chromatographic Resolution of Isobaric Acylcarnitines (e.g., C4 or C5 isomers)
Symptoms:
-
Co-elution or partial co-elution of known isobaric acylcarnitines.
-
Inability to accurately quantify individual isomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | 1. Mobile Phase Optimization: a. Gradient Adjustment: Modify the gradient slope and duration to enhance separation. A shallower gradient can often improve the resolution of closely eluting peaks. b. Solvent Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities. 2. Column Selection: a. Stationary Phase: Consider a different column chemistry. C18 columns are common, but for challenging separations, a phenyl-hexyl or a mixed-mode column might provide the necessary selectivity. b. Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) and a longer length can increase efficiency and resolution. |
| Inadequate Ion-Pairing | 1. Ion-Pairing Reagent Concentration: If using an ion-pairing reagent like heptafluorobutyric acid (HFBA), optimize its concentration. Too low a concentration may not provide sufficient retention and separation, while too high a concentration can lead to ion suppression in the MS source.[1] 2. Alternative Ion-Pairing Reagents: Explore different ion-pairing reagents. The choice of reagent can significantly impact selectivity. |
| Temperature Effects | Column Temperature: Optimize the column temperature. Higher temperatures can improve efficiency and reduce viscosity, but may also alter selectivity. A systematic study of temperature effects is recommended. |
Experimental Protocol: Separation of C4 and C5 Acylcarnitine Isomers
This protocol is a general guideline based on published methods.[2][8] Optimization will be required for your specific instrumentation and application.
1. Sample Preparation (Plasma or Dried Blood Spots):
- Proteins are precipitated using a solvent like methanol (B129727).
- The supernatant is collected and can be derivatized or analyzed directly.
2. Derivatization (Butylation - Optional but Recommended for Improved Sensitivity):
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute in butanolic HCl and incubate at 60°C.
- Evaporate to dryness again and reconstitute in the initial mobile phase.
3. LC-MS/MS Conditions:
- Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 1.0 x 100 mm) is a good starting point.[8]
- Mobile Phase A: Water with 0.1% formic acid (and an optional ion-pairing reagent like HFBA).
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient: A slow, shallow gradient from a low percentage of mobile phase B to a higher percentage over 10-20 minutes.
- Flow Rate: Appropriate for the column dimensions (e.g., 0.1-0.2 mL/min for a 1.0 mm ID column).
- MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each isomer.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks, which can compromise integration and quantification.
-
Reduced resolution between adjacent peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column Silanols | 1. Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the acylcarnitines to maintain a consistent ionization state. 2. Use of an Ion-Pairing Reagent: Ion-pairing reagents can mask residual silanol (B1196071) groups on the column, reducing peak tailing. |
| Column Overload | 1. Reduce Injection Volume/Concentration: Inject a smaller amount of sample to see if the peak shape improves.[9] 2. Use a Higher Capacity Column: A column with a larger diameter or a stationary phase with a higher carbon load can handle larger sample loads. |
| Extra-Column Volume | 1. Minimize Tubing Length: Use the shortest possible tubing with the narrowest appropriate internal diameter to connect the components of your LC system. 2. Check Connections: Ensure all fittings are properly seated to avoid dead volumes. |
| Contamination | 1. Column Contamination: A buildup of matrix components on the column can lead to poor peak shape. Try flushing the column with a strong solvent or, if necessary, replace it. 2. Guard Column: Use a guard column to protect the analytical column from contaminants. |
Problem 3: Signal Instability or Loss (Matrix Effects)
Symptoms:
-
Poor reproducibility of peak areas between injections.
-
Significant signal suppression or enhancement for the analytes of interest.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement | 1. Improve Sample Clean-up: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[10] 2. Chromatographic Separation: Ensure that the acylcarnitines are chromatographically separated from the bulk of the matrix components. 3. Use of Stable Isotope-Labeled Internal Standards: Co-eluting, stable isotope-labeled internal standards for each analyte are the most effective way to compensate for matrix effects.[11] |
| Source Contamination | 1. Clean the Mass Spectrometer Source: The ion source can become contaminated over time, leading to signal instability. Follow the manufacturer's instructions for cleaning the source components. 2. Divert Flow: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly concentrated, non-target compounds may be eluting. |
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of different extraction methods on acylcarnitine recovery
Welcome to the technical support center for acylcarnitine analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their acylcarnitine extraction workflows.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable extraction method for my acylcarnitine analysis?
A1: The choice of extraction method depends on the specific acylcarnitine species of interest (short-chain vs. long-chain), the sample matrix (plasma, urine, tissue), and the analytical goals.
-
Protein Precipitation (PPT): A simple and rapid method suitable for a broad range of acylcarnitines. It is often used in high-throughput clinical settings.[1]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.[2] It is particularly effective for protein-bound long-chain acylcarnitines.[3]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively isolating analytes.[2] Cation-exchange SPE is commonly used to capture the positively charged carnitine group.[4][5]
Q2: What are the expected recovery rates for different extraction methods?
A2: Recovery can vary depending on the acylcarnitine chain length and the specific protocol used. Generally, recoveries of over 80% are achievable with optimized methods.[6] Online solid-phase extraction methods have been reported to achieve recoveries between 98% and 105%.[4] One study reported recovery rates for a simple protein precipitation method ranging from 84% to 112%.[1] A method involving a single-step metabolite extraction with an internal standard mixture in methanol (B129727) reported average extraction recoveries of 87-100%.[7]
Q3: How can I improve the recovery of long-chain acylcarnitines?
A3: Long-chain acylcarnitines can be challenging to extract due to their lower solubility in aqueous solutions and potential binding to proteins. For protein-bound long-chain acylcarnitines, a liquid-liquid extraction may be necessary.[3] Solvent extraction of unacidified urine with hexan-2-ol is a simple and effective method for long-chain acylcarnitines (C10 to C18).[6]
Q4: Is derivatization necessary for acylcarnitine analysis?
A4: While many modern LC-MS/MS methods analyze acylcarnitines without derivatization[1][3], derivatization can improve chromatographic separation and detection sensitivity, especially for certain isomers. Butylation of acylcarnitines, for instance, can increase ionization efficiency.[8] However, some derivatization methods, like those using anhydrous n-butanol/HCl, can cause hydrolysis of acylcarnitines, leading to inaccurate measurements.[9]
Troubleshooting Guides
Issue 1: Low Recovery of Acylcarnitines
| Potential Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Ensure a sufficient volume of cold organic solvent (e.g., acetonitrile (B52724) or methanol) is used. A 3:1 to 5:1 solvent-to-sample ratio is recommended for efficient protein removal.[10] Acidification of the precipitation solvent with a low concentration of formic acid (e.g., 0.3%) can improve the recovery and reproducibility of the extraction.[11][12] |
| Inefficient Extraction from Matrix | For solid-phase extraction, ensure the appropriate sorbent chemistry is used. Cation-exchange is effective for acylcarnitines.[4][5] For liquid-liquid extraction, optimize the solvent system and pH to ensure efficient partitioning of the analytes of interest. |
| Analyte Loss During Evaporation | If a solvent evaporation step is used, avoid excessive heat or prolonged drying, which can lead to the loss of volatile short-chain acylcarnitines. |
| Binding to Labware | Use low-binding microcentrifuge tubes and pipette tips to minimize the loss of acylcarnitines, particularly long-chain species which can be "sticky". |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | If using protein precipitation, consider a more rigorous cleanup method like liquid-liquid extraction or solid-phase extraction to obtain cleaner extracts.[2] |
| Co-elution with Phospholipids | Optimize the chromatographic method to separate acylcarnitines from phospholipids, which are a major source of matrix effects. |
| Ion Suppression or Enhancement | Use stable isotope-labeled internal standards for each analyte to compensate for matrix effects. |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure all samples are treated identically throughout the extraction process. This includes consistent timing for incubation and centrifugation steps. |
| Variable Extraction Efficiency | Automating the extraction process can improve reproducibility. Online SPE methods can provide high precision.[4] |
| Instrumental Variability | Perform regular maintenance and calibration of pipettes, autosamplers, and the LC-MS/MS system. |
Data Presentation: Acylcarnitine Recovery by Extraction Method
| Extraction Method | Acylcarnitine Chain Length | Sample Matrix | Reported Recovery (%) | Reference |
| Ion-Exchange | C2 to C8 | Urine | > 80 | [6] |
| Solvent Extraction (butan-1-ol) | C8 to C12 | Acidified Urine | > 80 | [6] |
| Solvent Extraction (hexan-2-ol) | C10 to C18 | Unacidified Urine | > 80 | [6] |
| Online Solid-Phase Extraction | Various | Plasma | 98 - 105 | [4] |
| Protein Precipitation (Acetonitrile) | Various | Plasma | 84 - 112 | [1] |
| Cation-Exchange SPE | Various | Serum Albumin | 77 - 85 | [13] |
| Single-step Methanol Extraction | Various | Biofluids, Tissue | 87 - 100 | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
This protocol is adapted from a method for the analysis of plasma acylcarnitines by tandem mass spectrometry.[1]
-
Sample Preparation: To a microcentrifuge tube, add 100 µL of plasma.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing the internal standards.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Online Solid-Phase Extraction (SPE)
This protocol is based on a method for the quantification of plasma carnitine and acylcarnitines using online SPE coupled to HPLC-tandem mass spectrometry.[4]
-
Sample Deproteinization: Precipitate proteins in the plasma sample by adding methanol.
-
Loading: Inject the deproteinized sample onto a cation exchange trapping column.
-
Washing: Wash the trapping column to remove interfering substances.
-
Elution and Separation: Elute the acylcarnitines from the trapping column onto a reversed-phase C8 analytical column for separation using a gradient with heptafluorobutyric acid as an ion-pairing reagent.
-
Detection: Detect the separated acylcarnitines using tandem mass spectrometry.
Visualizations
Caption: General experimental workflow for acylcarnitine extraction and analysis.
Caption: Troubleshooting logic for low acylcarnitine recovery.
References
- 1. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Merged Targeted Quantification and Untargeted Profiling for Comprehensive Assessment of Acylcarnitine and Amino Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing carryover in the LC-MS/MS analysis of acylcarnitines
Welcome to the technical support center for the LC-MS/MS analysis of acylcarnitines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments, with a specific focus on mitigating carryover.
Frequently Asked Questions (FAQs)
Q1: What are acylcarnitines and why is their analysis important?
Acylcarnitines are esters of carnitine and fatty acids, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key energy-producing pathway. The analysis of acylcarnitine profiles in biological matrices like plasma, serum, and dried blood spots is vital for the diagnosis and monitoring of various inherited metabolic disorders, including fatty acid oxidation defects and organic acidemias.
Q2: What makes acylcarnitines prone to carryover in LC-MS/MS analysis?
The physicochemical properties of acylcarnitines contribute to their tendency for carryover. As amphiphilic molecules, they possess both a polar, positively charged quaternary amine group and a nonpolar acyl chain of varying length. This dual nature allows them to interact with various surfaces within the LC-MS/MS system, including tubing, injector components, and the analytical column, leading to their retention and subsequent elution in following blank or sample injections. Longer-chain acylcarnitines, being more hydrophobic, are particularly susceptible to carryover.
Q3: What are the primary sources of carryover in an LC-MS/MS system?
Carryover in LC-MS/MS analysis can originate from several components of the system. The most common sources include:
-
Autosampler: The injector needle, sample loop, and valve rotor seals are frequent sites of analyte adsorption.
-
Analytical Column: The column, including the frits and the stationary phase, can retain acylcarnitines, especially if the column is old, fouled, or not properly regenerated between runs.
-
Transfer Lines: Tubing connecting different parts of the LC system can also contribute to carryover.
-
Ion Source: While less common, contamination of the ion source can lead to a constant background signal that may be mistaken for carryover.
Troubleshooting Guides
Issue 1: Persistent peaks of acylcarnitines are observed in blank injections following a high-concentration sample.
This is a classic sign of carryover. The following troubleshooting guide will help you systematically identify and resolve the issue.
To pinpoint the origin of the carryover, a systematic approach is necessary. The following workflow can help distinguish between autosampler, column, and other system-related carryover.
Caption: A logical workflow to systematically identify the source of carryover.
If the carryover is localized to the autosampler, the following steps should be taken:
A. Optimize the Needle Wash Protocol:
The composition of the wash solvent and the duration of the wash are critical. Acylcarnitines, with their amphiphilic nature, require a wash solution that can effectively solubilize both the polar head and the nonpolar tail.
Recommended Wash Solvents:
| Wash Solution Composition | Rationale | Expected Efficacy |
| High Organic Content (e.g., 80-90% Acetonitrile (B52724) or Methanol in Water with 0.1% Formic Acid) | Effectively removes hydrophobic long-chain acylcarnitines. | Good for long-chain species, may be less effective for short-chain ones. |
| Acidified Aqueous/Organic Mix (e.g., 50% Acetonitrile in Water with 0.5-1% Formic or Acetic Acid) | The lower pH helps to keep the carboxylic acid group of acylcarnitines protonated, reducing ionic interactions with surfaces. | Generally effective for a broad range of acylcarnitines. |
| "Magic" Wash Solution (e.g., 25:25:25:25 Water:Isopropanol:Methanol:Acetonitrile) | A mixture of solvents with varying polarities to remove a wide range of contaminants. | Can be very effective but requires testing for compatibility with your system. |
| Alternating High and Low Organic Washes | A "saw-tooth" wash cycle, where the organic solvent percentage is rapidly cycled, can be more effective than a continuous high organic wash at removing adsorbed analytes.[1] | Potentially superior for stubborn carryover.[1] |
Experimental Protocol: Needle Wash Optimization
-
Prepare a high-concentration acylcarnitine standard (e.g., at the upper limit of your calibration curve).
-
Prepare several blank samples (mobile phase or reconstitution solvent).
-
Inject the high-concentration standard.
-
Inject a blank sample using your current needle wash protocol.
-
Analyze the blank for carryover. The carryover percentage can be calculated as: (Peak Area in Blank / Peak Area in High Standard) * 100.
-
Modify the needle wash protocol:
-
Increase the wash time.
-
Change the composition of the wash solvent based on the recommendations in the table above.
-
Implement a pre-injection and post-injection wash.
-
-
Repeat steps 3-5 with the modified wash protocol.
-
Compare the carryover percentages to determine the most effective protocol.
B. Inspect and Clean/Replace Autosampler Components:
-
Injector Needle: Visually inspect for any residue or damage. If cleaning is insufficient, replace it.
-
Sample Loop: Flush the loop with a strong solvent. If carryover persists, consider replacing the loop.
-
Rotor Seal: This is a common source of carryover.[2] If it is worn or scratched, it should be replaced according to the manufacturer's instructions.
If the carryover is determined to be from the column, the following actions are recommended:
A. Implement a Column Wash:
At the end of each analytical run, or periodically within a batch, a thorough column wash should be performed.
Experimental Protocol: Column Wash Procedure
-
Disconnect the column from the mass spectrometer to avoid contaminating the ion source.
-
Wash the column with a strong solvent. For reversed-phase columns used in acylcarnitine analysis, this is typically a high percentage of organic solvent (e.g., 95-100% acetonitrile or methanol) for an extended period (e.g., 30-60 minutes) at a moderate flow rate.
-
For persistent carryover, a more aggressive wash may be needed. This could involve a gradient wash from a low to a high percentage of organic solvent, or using a stronger solvent like isopropanol. Always consult the column manufacturer's guidelines for solvent compatibility.
-
Re-equilibrate the column with the initial mobile phase conditions before the next injection.
B. Evaluate Column Performance and Consider Replacement:
-
Column Age and Usage: Columns have a finite lifetime. If the column has been used for a large number of injections or with particularly complex matrices, it may be irreversibly contaminated.
-
Peak Shape: Poor peak shape (e.g., tailing or fronting) for your acylcarnitine standards can be an indicator of a deteriorating column.
-
Backpressure: A significant increase in backpressure can also signal a problem with the column.
If column washing does not resolve the carryover and other signs of poor performance are present, the column should be replaced.
Issue 2: Gradual increase in background signal for certain acylcarnitines throughout an analytical run.
This may indicate a slow build-up of contamination in the system, potentially from the samples themselves or from the mobile phase.
-
Check Mobile Phase and Solvents: Ensure that all solvents and additives are of high purity (LC-MS grade) and have been freshly prepared. Contaminated solvents can be a source of background noise.
-
Inspect the Ion Source: The ion source, particularly the spray shield and capillary, can become contaminated over time. Follow the manufacturer's protocol for cleaning the ion source components.
-
Evaluate Sample Preparation: Inadequate sample cleanup can introduce matrix components that accumulate in the system. Consider optimizing your sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interferences.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key concepts and workflows related to troubleshooting acylcarnitine carryover.
Caption: The amphiphilic nature of acylcarnitines contributes to carryover.
Caption: A dual approach of prevention and correction for managing carryover.
By following these guidelines and systematically troubleshooting, researchers can significantly reduce carryover in the LC-MS/MS analysis of acylcarnitines, leading to more accurate and reliable data.
References
Dealing with in-source fragmentation of L-Octanoylcarnitine and its deuterated standard
Welcome to the Technical Support Center for the analysis of L-Octanoylcarnitine and its deuterated standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the mass spectrometric analysis of these compounds, with a particular focus on managing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for L-Octanoylcarnitine analysis?
In-source fragmentation (ISF) is a process that occurs in the ion source of a mass spectrometer where analyte ions fragment before they enter the mass analyzer.[1] This is primarily caused by excessive energy being transferred to the ions during the ionization process, often due to high voltages or temperatures in the ion source.[1][2] For L-Octanoylcarnitine and its deuterated standard, this can lead to the premature breakdown of the molecule, resulting in a decreased signal for the intact precursor ion and an increased signal for fragment ions. This can negatively impact the accuracy and sensitivity of quantitative analyses.
Q2: What are the common fragment ions observed for L-Octanoylcarnitine?
When subjected to mass spectrometry, particularly with electrospray ionization (ESI), L-Octanoylcarnitine ([M+H]⁺ at m/z 288.22) typically produces two major fragment ions:
-
m/z 85.03: This corresponds to the carnitine backbone fragment, specifically [C₄H₅O₂]⁺.[2][3]
-
m/z 229.15: This results from the neutral loss of trimethylamine (B31210) ((CH₃)₃N) from the precursor ion.[2][3]
Other minor fragments, such as one at m/z 60.08, may also be observed.[3]
Q3: How does the fragmentation of the deuterated standard (e.g., d₃-Octanoylcarnitine) differ from the non-deuterated compound?
A deuterated standard, such as d₃-Octanoylcarnitine, is designed to have a mass shift compared to the endogenous compound for accurate quantification. The fragmentation pattern will be similar to the non-deuterated form, but the fragment ions containing the deuterium (B1214612) labels will have a corresponding mass shift. For example, if the deuterium labels are on the trimethylamine group, the precursor ion will be observed at a higher m/z, but the fragment at m/z 85.03 (which does not contain the trimethylamine group) may remain the same. The fragment resulting from the neutral loss of the deuterated trimethylamine will also show a corresponding mass shift.
Q4: Can in-source fragmentation be completely eliminated?
While it may not be possible to completely eliminate in-source fragmentation in all cases, it can be significantly minimized by optimizing the ion source parameters. The goal is to achieve a "soft" ionization, where the integrity of the precursor ion is preserved as much as possible.[4]
Troubleshooting Guides
Issue: High In-Source Fragmentation of L-Octanoylcarnitine
This is characterized by a low abundance of the precursor ion (m/z 288.22) and high abundance of fragment ions (m/z 85.03 and m/z 229.15) in the mass spectrum.
Root Causes and Solutions:
| Parameter | Potential Cause of High Fragmentation | Recommended Action | Expected Outcome |
| Cone Voltage (or Declustering Potential/Fragmentor Voltage) | Set too high, leading to increased kinetic energy of ions and more energetic collisions in the source.[4][5] | Gradually decrease the cone voltage in increments of 5-10 V. | A decrease in the intensity of fragment ions and an increase in the intensity of the precursor ion. |
| Source Temperature | Excessively high temperatures can cause thermal degradation of the analyte.[2] | Reduce the source temperature in increments of 10-20 °C. | Improved stability of the precursor ion and reduced fragmentation. |
| Desolvation Gas Temperature | High temperatures can contribute to the thermal energy imparted to the ions.[2] | Lower the desolvation gas temperature in increments of 25-50 °C. | Less fragmentation due to reduced thermal stress on the ions. |
| Nebulizer Gas Flow | Sub-optimal gas flow can lead to inefficient desolvation and increased ion internal energy. | Optimize the nebulizer gas flow rate according to the instrument manufacturer's recommendations. | Improved ionization efficiency and potentially reduced fragmentation. |
Illustrative Example of Cone Voltage Optimization:
The following table provides a representative example of how the relative intensity of L-Octanoylcarnitine and its fragments might change with varying cone voltage. Note: This is an illustrative example; optimal values will vary depending on the instrument and specific experimental conditions.
| Cone Voltage (V) | Precursor Ion (m/z 288.22) Relative Intensity (%) | Fragment Ion (m/z 85.03) Relative Intensity (%) | Fragment Ion (m/z 229.15) Relative Intensity (%) |
| 50 | 20 | 80 | 65 |
| 40 | 45 | 55 | 40 |
| 30 | 75 | 25 | 15 |
| 20 | 95 | 5 | 2 |
| 10 | 80 (Signal may decrease overall) | <5 | <1 |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of L-Octanoylcarnitine in Plasma
This protocol is a general guideline and may require optimization for specific instruments and applications.
1. Sample Preparation:
-
To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., methanol (B129727) or acetonitrile) containing the deuterated internal standard (e.g., d₃-Octanoylcarnitine) at a known concentration.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[6][7]
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is commonly used.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. For example:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Octanoylcarnitine: m/z 288.2 -> 85.0
-
Deuterated Standard (e.g., d₃-Octanoylcarnitine): m/z 291.2 -> 85.0 (or other appropriate fragment)
-
-
Source Parameters (to be optimized):
-
Cone Voltage: Start with a low value (e.g., 20-30 V) and optimize as described in the troubleshooting guide.
-
Capillary Voltage: Typically 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Nebulizer and Desolvation Gas Flows: Optimize according to the instrument manufacturer's guidelines.
-
Visualizations
Caption: Logical flow of in-source fragmentation in a mass spectrometer.
Caption: Troubleshooting workflow for reducing in-source fragmentation.
Caption: Fragmentation pathway of L-Octanoylcarnitine.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bevital.no [bevital.no]
Improving the precision and accuracy of acylcarnitine quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals to enhance the precision and accuracy of acylcarnitine quantification assays.
Troubleshooting Guides
This section addresses specific issues that may arise during acylcarnitine analysis, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why am I observing poor peak shapes (e.g., broadening, splitting, or tailing) in my chromatogram?
Answer: Poor peak shape can be attributed to several factors related to the column, mobile phase, or injection technique.[1]
-
Potential Cause: Column overload or contamination.
-
Solution: Ensure the amount of sample injected is within the column's capacity. If contamination is suspected, flush the column with a strong solvent or replace it if necessary.[1]
-
Potential Cause: Inappropriate mobile phase composition or pH.
-
Solution: Optimize the mobile phase composition and pH to ensure compatibility with the analytes and the column chemistry.
-
Potential Cause: Improper injection technique or solvent mismatch.
-
Solution: Ensure the injection solvent is compatible with the mobile phase to prevent peak distortion.
Question: I am seeing significant variability in my results between samples (poor precision). What are the likely causes?
Answer: Poor precision in acylcarnitine quantification can stem from inconsistencies in sample preparation, instrument performance, or the use of inappropriate internal standards.
-
Potential Cause: Inconsistent sample preparation.
-
Solution: Follow a standardized and validated sample preparation protocol strictly for all samples.[2] Ensure accurate and consistent pipetting volumes, incubation times, and temperatures.[2]
-
Potential Cause: Matrix effects.
-
Solution: The presence of other components in the sample matrix can interfere with the ionization of the target analytes, leading to variability.[3][4] The use of stable isotope-labeled internal standards that co-elute with the analytes can effectively correct for these matrix effects.[3][4]
-
Potential Cause: Instrument instability.
-
Solution: Regularly perform system suitability tests to monitor the performance of the LC-MS/MS system.[5] Check for fluctuations in pump pressure, and ensure the mass spectrometer is properly calibrated.[5][6]
Question: My quantitative results are consistently inaccurate (either higher or lower than expected). What should I investigate?
Answer: Inaccurate quantification can be a result of improper calibration, degradation of standards or samples, or the inability to distinguish between isomeric compounds.
-
Potential Cause: Issues with calibration curves.
-
Solution: Use a multi-point calibration curve for each analyte rather than a single-point calibration.[7] Ensure that the calibrators are accurately prepared and stored correctly to prevent degradation.
-
Potential Cause: Hydrolysis of acylcarnitines during sample preparation.
-
Solution: Certain derivatization methods, such as those using anhydrous n-butanol/HCl, can cause partial hydrolysis of acylcarnitines, leading to inaccurate measurements.[8][9] Consider using derivatization methods that proceed under milder conditions or non-derivatization approaches.[8]
-
Potential Cause: Co-elution of isomeric or isobaric compounds.
-
Solution: Standard tandem MS "profiling" may not distinguish between isomers (e.g., butyrylcarnitine (B1668139) and isobutyrylcarnitine), leading to inaccurate results.[7][10] Employing chromatographic techniques like UHPLC or mixed-mode chromatography can separate these isomers, allowing for their accurate quantification.[7][10][11]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in acylcarnitine quantification?
A1: The most common sources of error include matrix effects from the biological sample, the inability of standard methods to separate isomeric acylcarnitines, and inaccuracies in quantification due to single-point calibration.[3][4][7] Sample preparation inconsistencies and instrument variability also contribute significantly.[2][5]
Q2: How can I minimize matrix effects in my assay?
A2: The most effective way to correct for matrix effects is by using stable isotope-labeled (e.g., deuterium-labeled) internal standards for each analyte of interest.[3][4] These internal standards have nearly identical chemical and physical properties to the analytes and will be affected by the matrix in the same way, allowing for accurate correction.
Q3: Is derivatization necessary for acylcarnitine analysis?
A3: Derivatization, such as butylation or esterification with reagents like 3-nitrophenylhydrazine, can improve the chromatographic retention and signal intensity of acylcarnitines.[12][13][14] However, some derivatization methods can cause hydrolysis of the acylcarnitines.[8][9] Non-derivatization methods combined with sensitive LC-MS/MS systems are also available and can avoid this issue.[8][15]
Q4: What type of sample is best for acylcarnitine analysis?
A4: Plasma and dried blood spots (DBS) are the most common sample types for acylcarnitine analysis, particularly in newborn screening.[16][17][18] Urine analysis can also be useful for diagnosing certain disorders.[16] The choice of sample may depend on the specific application and the stability of the acylcarnitines of interest. It has been observed that concentrations of most acylcarnitines are lower in serum than in plasma from the same blood sample, suggesting plasma may be preferable for metabolomic studies.[19]
Q5: How do I choose the right internal standards?
A5: The ideal internal standards are stable isotope-labeled analogues of the acylcarnitines you are quantifying (e.g., d3-acetylcarnitine for acetylcarnitine).[12][20][21] These standards should be added to the sample as early as possible in the sample preparation workflow to account for any analyte loss during the process. A mixture of labeled internal standards covering a range of acyl chain lengths is often used.[12]
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for UHPLC-MS/MS Analysis
This protocol is a generalized procedure based on common practices for acylcarnitine extraction from plasma.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation and Extraction:
-
To 20 µL of plasma, add 500 µL of a pre-cooled solution of isopropanol (B130326) containing 0.5% (V/V) acetic acid.[19]
-
Add 20 µL of a mixed internal standard solution containing various stable isotope-labeled acylcarnitines.[19]
-
Add 30 µL of water.[19]
-
Vortex the mixture thoroughly.
-
Sonicate in an ice-bath for 5 minutes.[19]
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 16,000 x g) for 5 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Evaporation (Optional, if derivatization is performed): Dry the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as a methanol/water mixture, before injection into the LC-MS/MS system.[12]
Protocol 2: Butylation Derivatization for Acylcarnitine Analysis
This protocol describes a common derivatization procedure to form butyl esters of acylcarnitines.
-
Sample Drying: Ensure the extracted sample is completely dry. This can be achieved by evaporation under nitrogen.
-
Derivatization Reagent Preparation: Prepare a solution of 3N butanolic HCl by carefully adding acetyl chloride to anhydrous n-butanol.
-
Derivatization Reaction:
-
Drying: After incubation, evaporate the reagent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.[12]
Data Presentation
Table 1: Comparison of Method Performance for Acylcarnitine Quantification
| Parameter | Tandem MS (Flow Injection) | UHPLC-MS/MS | Mixed-Mode Chromatography-MS/MS |
| Throughput | High | Moderate | Moderate |
| Separation of Isomers | No[7][11] | Yes[7][10] | Yes[11] |
| Accuracy | Can be compromised by isobaric interferences and lack of multi-point calibration[7] | High, with multi-point calibration and internal standards[7][10] | High, with excellent accuracy demonstrated in clinical validation[11] |
| Precision | Variable, can be affected by matrix effects[7] | High, with CVs typically <15%[22] | High, with excellent inter-assay precision[11] |
| Derivatization | Often required (e.g., butylation)[23] | Optional, can be performed without derivatization[18] | Not required[11] |
Table 2: Common Internal Standards for Acylcarnitine Quantification
| Internal Standard | Analyte(s) Quantified | Reference |
| d3-Carnitine | Free Carnitine (C0) | [7] |
| d3-Acetylcarnitine (C2) | Acetylcarnitine | [12] |
| d3-Propionylcarnitine (C3) | Propionylcarnitine | [12] |
| d3-Butyrylcarnitine (C4) | Butyrylcarnitine | [12] |
| d9-Isovalerylcarnitine (C5) | Isovalerylcarnitine | [12] |
| d3-Octanoylcarnitine (C8) | Octanoylcarnitine | [12][20] |
| d3-Palmitoylcarnitine (C16) | Palmitoylcarnitine | [12] |
| d3-Stearoylcarnitine (C18) | Stearoylcarnitine | [3] |
Visualizations
Caption: General experimental workflow for acylcarnitine quantification.
Caption: A logical workflow for troubleshooting common assay issues.
Caption: Simplified overview of the role of acylcarnitines in fatty acid oxidation.
References
- 1. zefsci.com [zefsci.com]
- 2. zivak.com [zivak.com]
- 3. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. myacare.com [myacare.com]
- 18. sciex.com [sciex.com]
- 19. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bevital.no [bevital.no]
- 21. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 22. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of L-Octanoylcarnitine-d9 as an Internal Standard for Clinical Assays: A Comparative Guide
The accurate quantification of acylcarnitines in clinical assays is crucial for the diagnosis and monitoring of inherited metabolic disorders. The use of stable isotope-labeled internal standards is a widely accepted practice in mass spectrometry-based assays to ensure precision and accuracy. This guide provides a comparative analysis of L-Octanoylcarnitine-d9 as an internal standard, evaluating its performance against other commonly used deuterated acylcarnitines.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the robust performance of any quantitative bioanalytical method. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, thus compensating for variations in sample preparation and instrument response. In the analysis of acylcarnitines, a common approach is the use of a mixture of deuterated standards.
| Internal Standard | Analyte(s) | Matrix | Method | Key Performance Metrics | Reference |
| L-Octanoylcarnitine-d3 | Acylcarnitines | Plasma, Liver | LC-MS/MS | - Used as part of an internal standard mixture for the quantification of 56 acylcarnitine species. - Method showed high sensitivity, excellent accuracy, and precision. | [1] |
| L-Octanoylcarnitine-d3 | Acylcarnitines | Urine | UPLC-MS/MS | - Part of an internal standard mixture for quantifying low-concentration acylcarnitines. - Inter-day precision (CV): 0.89% to 9.75%. - Mean bias: 3.25% to 8.20%. | [2] |
| d3-Octanoyl carnitine | Acetyl carnitine, Palmitoyl carnitine | Plasma | LC/MS/MS | - Intra-day CV for acetyl carnitine: 1.5% to 9.5%. - Intra-day bias for acetyl carnitine: -17.7% to 0.2%. - Inter-day CV for acetyl carnitine: 6.5% to 7.7%. - Inter-day bias for acetyl carnitine: -14.6% to 5.3%. | [3] |
| d9-Isovaleryl-carnitine | Acylcarnitines | Plasma, Liver | LC-MS/MS | - Included in an internal standard mixture for comprehensive acylcarnitine profiling. | [1] |
| d3-Butyryl-carnitine | Acylcarnitines | Plasma, Liver | LC-MS/MS | - Used in a mixture of internal standards for broad-spectrum acylcarnitine analysis. | [1] |
| d3-Hexanoyl-carnitine | Acylcarnitines | Urine | UPLC-MS/MS | - Part of an internal standard cocktail for the analysis of urinary acylcarnitines. | [2] |
| d3-Dodecanoyl-carnitine | Acylcarnitines | Urine | UPLC-MS/MS | - Utilized in an internal standard mix for a validated bioanalytical method. | [2] |
Note: The data presented is a summary from different studies and direct head-to-head comparison data for this compound against all listed alternatives under identical experimental conditions is not available in the provided search results. The performance metrics are indicative of the overall method performance where these internal standards were used.
Experimental Protocols
The methodologies employed in clinical assays for acylcarnitine analysis are pivotal for achieving reliable and reproducible results. Below are detailed protocols from studies utilizing deuterated internal standards.
Protocol 1: LC-MS/MS for Acylcarnitine Quantification in Plasma and Tissues
This method is designed for the comprehensive quantification of a wide array of acylcarnitine species.[1]
1. Sample Preparation:
-
Spike plasma or tissue homogenate with an internal standard mixture containing d3-octanoyl-carnitine.
-
Perform protein precipitation.
-
Derivatize the acylcarnitines to their butyl esters to enhance ionization efficiency.
2. Chromatographic Separation:
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, and 0.005% HFBA in water.
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.
-
Gradient Elution: A multi-step gradient is used to separate the various acylcarnitine species.[1]
3. Mass Spectrometric Detection:
-
Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. A common fragment ion at m/z 85 is often monitored for acylcarnitines.[1]
Protocol 2: UPLC-MS/MS for Acylcarnitine Analysis in Urine
This protocol describes a validated method for the quantification of low-concentration acylcarnitines in urine.[2]
1. Sample Preparation:
-
Thaw frozen urine samples at 4°C.
-
Centrifuge a 30 µL aliquot of urine at 10,300 g for 10 minutes.
-
Dilute 20 µL of the supernatant with 65 µL of water, 5 µL of acetonitrile, and 10 µL of an internal standard mixture (containing octanoyl-L-carnitine-d3).
2. UPLC Conditions:
-
System: ACQUITY UPLC system.
-
Column: ACQUITY UPLC HSS T3 1.8 μm, 2.1 mm x 150 mm.
3. Mass Spectrometry Conditions:
-
System: Xevo TQ-S Tandem Quadrupole Mass Spectrometer.
-
Detection: MRM mode.
Visualizations
Experimental Workflow for Acylcarnitine Analysis
The following diagram illustrates a typical workflow for the analysis of acylcarnitines in biological samples using LC-MS/MS.
References
The Gold Standard for Acylcarnitine Analysis: A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of acylcarnitines, the choice of internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of deuterated (²H) and carbon-13 (¹³C)-labeled internal standards, supported by experimental data, to inform the selection of the most appropriate tool for robust and precise acylcarnitine analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Acylcarnitines are crucial biomarkers for inherited metabolic disorders and are increasingly recognized for their role in complex diseases. Accurate quantification of these molecules in biological matrices is paramount for both clinical diagnostics and metabolic research. The stable isotope dilution (SID) method, employing an isotopically labeled version of the analyte as an internal standard, is the gold standard for this purpose. However, not all stable isotope labels are created equal. This guide will explore the key performance differences between the two most common types of stable isotope-labeled standards: deuterated and ¹³C-labeled.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should exhibit chemical and physical properties identical to the analyte, ensuring it behaves identically during sample preparation, chromatography, and ionization. This co-behavior allows for the accurate correction of variations. It is in this regard that ¹³C-labeled standards generally demonstrate a distinct advantage over their deuterated counterparts.[1]
One of the most significant distinctions lies in their chromatographic behavior. Due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond, deuterated standards can elute slightly earlier than the non-deuterated analyte.[2] This chromatographic shift can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.[3] In contrast, ¹³C-labeled standards, where the mass difference comes from the heavier carbon isotope within the molecular skeleton, have virtually identical physicochemical properties to the native analyte, resulting in perfect co-elution.[1][4]
This difference in co-elution has a direct impact on the correction for matrix effects, a major challenge in bioanalysis where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte. Because ¹³C-labeled standards co-elute perfectly, they are more effective at compensating for these effects, leading to improved accuracy and precision.[2]
Quantitative Data Summary
While direct head-to-head comprehensive studies for a full panel of acylcarnitines are not abundant in the literature, the available data and established principles of stable isotope dilution mass spectrometry consistently point towards the superior performance of ¹³C-labeled internal standards.
One study directly comparing the effectiveness of different internal standards for acylcarnitine analysis found that ¹³C- and ¹⁵N-labeled internal standards were more effective in reducing the influence of matrix effects on recoveries and precision than their deuterated analogs.[5]
The following tables summarize the expected performance characteristics based on the principles outlined in the scientific literature and data from acylcarnitine and other relevant small molecule analyses.
Table 1: Comparison of Performance Characteristics
| Performance Parameter | Deuterated (²H) Internal Standards | ¹³C-Labeled Internal Standards | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift (elutes earlier).[6] | Typically co-elutes perfectly with the analyte.[1] | The "isotope effect" of deuterium (B1214612) alters chromatographic properties more than ¹³C substitution. |
| Matrix Effect Compensation | Can be compromised due to chromatographic separation.[3] | Superior, due to identical elution profiles.[2] | Perfect co-elution ensures both analyte and standard experience the same matrix effects. |
| Isotopic Stability | Risk of H-D exchange, particularly at labile positions.[3] | Highly stable with no risk of isotopic exchange.[2] | The ¹³C label is integrated into the stable carbon backbone of the molecule. |
| Accuracy & Precision | Generally good, but can be lower in complex matrices. | Generally higher, leading to more reliable and reproducible data.[5] | More accurate matrix effect correction and higher isotopic stability lead to improved performance. |
Table 2: Matrix Effect Correction Efficiency for Acylcarnitine Analysis
| Internal Standard Type | Range of Matrix Effect Correction | Reference |
| Deuterated Analogs | 53.6% – 140% | [5] |
| ¹³C- and ¹⁵N-Labeled Analogs | 73.0% – 116% | [5] |
Note: The data in Table 2 illustrates that ¹³C- and ¹⁵N-labeled internal standards provided a tighter range of correction, closer to the ideal 100%, indicating more effective compensation for matrix effects compared to deuterated standards in acylcarnitine analysis.
Experimental Protocols
The following is a representative experimental protocol for the analysis of acylcarnitines in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile) containing the stable isotope-labeled internal standard mixture (either deuterated or ¹³C-labeled acylcarnitines).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Derivatization (Optional but common): Acylcarnitines are often derivatized to their butyl esters to improve chromatographic separation and detection sensitivity.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 50 µL of butanolic-HCl (e.g., 3N) and incubate at 60°C for 20 minutes.
-
Evaporate the butanolic-HCl to dryness.
-
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for acylcarnitine analysis.
-
Mobile Phase: A typical mobile phase consists of:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Elution: A gradient elution is employed to separate the acylcarnitines based on their chain length and polarity.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the precursor ion (the butylated acylcarnitine) to a common product ion (m/z 85) is typically monitored for all acylcarnitines.
Mandatory Visualizations
Caption: Experimental workflow for acylcarnitine analysis.
References
A Guide to Cross-Validation of Analytical Methods for Acylcarnitine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acylcarnitines, crucial biomarkers for inborn errors of metabolism and mitochondrial dysfunction, relies on robust and well-validated analytical methods. Cross-validation of these methods is paramount to ensure data accuracy, reliability, and comparability across different laboratories and studies. This guide provides a comparative overview of commonly employed analytical techniques for acylcarnitine quantification, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The primary analytical technique for acylcarnitine analysis is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) for enhanced specificity. The choice between different LC-MS/MS approaches, such as those employing derivatization versus those analyzing the native compounds, can impact method performance. Below is a summary of validation parameters from various studies to facilitate comparison.
| Method | Parameter | Value | Reference |
| LC-MS/MS (Underivatized) | Within-day imprecision (CV%) | <10% for all analytes | [1] |
| Between-day imprecision (CV%) | 4.4% to 14.2% | [1] | |
| Linearity | 1.0-100 µmol/l for C2; 0.1-10 µmol/l for others | [1] | |
| Recovery | 84% to 112% | [1] | |
| UHPLC-HILIC-MS/MS (Underivatized) | Linearity | 20-600 ng/ml for carnitine and acetylcarnitine; 5-200 ng/ml for others | [2] |
| Recovery | >88% for most compounds | [2] | |
| Limit of Detection (LOD) | 5 ng/ml for carnitine and acetylcarnitine; ~0.5 ng/ml for others | [2] | |
| HPLC-MS/MS (Derivatized) | Recovery | 98% to 105% | [3] |
| Accuracy | 84% to 116% of target concentrations | [3] | |
| Day-to-day precision (CV%) | <18% | [3] | |
| UHPLC-MS/MS (Second-tier method) | Inter-assay precision (CV%) | Not explicitly stated, but excellent precision is claimed. | [4] |
| Accuracy | High level of accuracy demonstrated by resolving isobaric species. | [4] |
Note: Direct comparison of values across different studies should be done with caution due to variations in analytes tested, matrices, and specific laboratory conditions.
Experimental Workflows and Logical Relationships
To visualize the processes involved in acylcarnitine analysis and method validation, the following diagrams are provided.
Experimental Protocols
The following sections outline generalized protocols for the key steps in acylcarnitine analysis. Specific details may vary between laboratories and published methods.
Sample Preparation (Underivatized Method)
This protocol is a simplified representation of methods that analyze acylcarnitines in their native form.
-
Protein Precipitation: To a small volume of plasma (e.g., 10-100 µL), add a solution of acetonitrile (B52724), often containing isotopically labeled internal standards.[1] The ratio of plasma to acetonitrile is typically 1:3 or 1:4.
-
Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g for 5-10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
Sample Preparation (Derivatized Method)
Derivatization, such as butyl esterification, is often used in newborn screening to improve the chromatographic and mass spectrometric properties of acylcarnitines.
-
Extraction from Dried Blood Spots (DBS): Punch a small disk (e.g., 3 mm) from the DBS card into a microtiter plate.
-
Extraction and Derivatization: Add a methanol (B129727) solution containing isotopically labeled internal standards to each well. After a brief incubation, add butanolic HCl. Seal the plate and incubate at an elevated temperature (e.g., 65°C) to facilitate the derivatization to butyl esters.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried residue in a solvent suitable for injection into the MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4][5]
-
Column: A C8 or C18 reversed-phase column is commonly used. For underivatized methods, a hydrophilic interaction liquid chromatography (HILIC) column can also be employed.[2][5]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization, is used to separate the acylcarnitines.
-
-
Mass Spectrometric Detection:
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5] This involves monitoring specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. The precursor ion is typically the protonated molecule [M+H]+, and a common product ion is m/z 85, corresponding to the carnitine moiety.
-
Conclusion
The cross-validation of analytical methods for acylcarnitine quantification is essential for generating reliable and comparable data in both clinical diagnostics and research. While tandem mass spectrometry is the gold standard, the specific approach, including the use of liquid chromatography and derivatization, can influence the method's performance characteristics.[6][7] Laboratories should establish their own protocols and perform thorough validation, focusing on accuracy, precision, and the ability to differentiate clinically relevant isobaric species.[4][6] The choice of method will depend on the specific application, whether it is high-throughput screening or a detailed, quantitative analysis for clinical research or diagnostic confirmation.
References
- 1. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.vtt.fi [cris.vtt.fi]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of L-Octanoylcarnitine-d9 in Proficiency Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of L-Octanoylcarnitine-d9 as an internal standard in the analysis of acylcarnitines, particularly within the framework of proficiency testing (PT) programs. While direct comparative studies of this compound against other deuterated analogs within PT schemes are not extensively published, this document synthesizes available data and established analytical principles to offer a thorough performance assessment. The focus is on the key metrics relevant to the high standards of accuracy and reliability required in newborn screening and metabolic disorder research.
Introduction to Proficiency Testing for Acylcarnitines
Proficiency testing is a cornerstone of quality assurance in clinical laboratories, ensuring the accuracy and reliability of measurements for analytes like acylcarnitines. Two of the most prominent providers of PT programs for newborn screening and inborn errors of metabolism are the Centers for Disease Control and Prevention's Newborn Screening Quality Assurance Program (NSQAP) and the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM).[1] These programs distribute dried blood spot (DBS) or serum samples with unknown concentrations of analytes to participating laboratories, who are then tasked with analyzing the samples and reporting their results.
The performance of a laboratory in these PT schemes is critically dependent on the entire analytical workflow, from sample preparation to data analysis. A crucial component of this workflow, especially in mass spectrometry-based methods, is the use of stable isotope-labeled internal standards. This compound serves as an internal standard for the quantification of endogenous L-Octanoylcarnitine, a key biomarker for medium-chain acyl-CoA dehydrogenase deficiency (MCADD).
The Role and Performance of Deuterated Internal Standards
Deuterated internal standards are considered the gold standard for quantitative mass spectrometry because they closely mimic the chemical and physical properties of the endogenous analyte.[2] This co-elution and co-ionization behavior allows them to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.
The choice of the deuterated internal standard can influence analytical performance. The position and number of deuterium (B1214612) atoms can potentially lead to isotopic effects, which may manifest as slight differences in chromatographic retention time or fragmentation patterns compared to the unlabeled analyte. However, for most applications, these effects are minimal and do not significantly impact the accuracy of quantification.
Comparative Performance Metrics
While specific data from PT programs directly comparing this compound with other deuterated variants (e.g., -d3, -d11) is limited in publicly available reports, we can evaluate its expected performance based on key analytical validation parameters. The following tables summarize these metrics and provide a framework for comparing this compound to other potential internal standards.
Table 1: Key Performance Indicators for Deuterated Internal Standards in Acylcarnitine Analysis
| Performance Metric | This compound (Expected) | Alternative Deuterated Standards (e.g., -d3) (Expected) | Key Considerations |
| Accuracy | High | High | Accuracy is primarily influenced by the purity of the standard and the calibration curve. Both d9 and d3 variants are expected to provide high accuracy when properly characterized. |
| Precision | High (Low %CV) | High (Low %CV) | Precision reflects the reproducibility of the measurement. The use of a stable isotope-labeled internal standard significantly improves precision by correcting for analytical variability. |
| Linearity | Excellent | Excellent | The response of the analyte/internal standard ratio should be linear over the expected concentration range of the analyte. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Low | Low | The sensitivity of the assay is dependent on the overall method and instrument performance, not solely on the choice of deuterated standard. |
| Specificity | High | High | The mass difference between the deuterated standard and the endogenous analyte ensures high specificity in MS/MS analysis. |
| Matrix Effect | Effectively Compensated | Effectively Compensated | Both d9 and d3 standards are expected to experience similar matrix effects as the endogenous analyte, thus providing effective compensation. |
| Isotopic Contribution | Minimal | Minimal | The contribution of the M+1 and M+2 isotopes of the endogenous analyte to the signal of the deuterated standard should be negligible. The higher mass of d9 reduces this potential interference compared to d3. |
Table 2: Summary of Analytical Methods for Acylcarnitine Analysis in Proficiency Testing
| Analytical Step | Common Methodologies | Role of this compound |
| Sample Preparation | Protein precipitation followed by derivatization (e.g., butylation) or direct analysis (underivatized). | Added to the extraction solvent at a known concentration to correct for analyte losses during sample processing. |
| Analytical Technique | Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Co-elutes with and is detected alongside endogenous L-Octanoylcarnitine. |
| Quantification | Calculation of the peak area ratio of the analyte to the internal standard. This ratio is then used to determine the analyte concentration from a calibration curve. | Provides a stable reference signal for accurate and precise quantification. |
Experimental Protocols
The following sections outline typical experimental protocols for the analysis of acylcarnitines in dried blood spots, a common matrix in proficiency testing programs.
Protocol 1: Acylcarnitine Analysis by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
This method is widely used for high-throughput newborn screening.
-
Sample Preparation:
-
A 3 mm dried blood spot punch is placed into a well of a 96-well microtiter plate.
-
100 µL of a methanol (B129727) solution containing the deuterated internal standard mixture, including a known concentration of this compound, is added to each well.
-
The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.
-
The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for injection.
-
-
FIA-MS/MS Analysis:
-
The reconstituted sample is injected into the mass spectrometer via a flow injection system.
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
A precursor ion scan of m/z 85 is typically used to detect all acylcarnitines, as they produce a common fragment ion at this mass-to-charge ratio.
-
The instrument monitors the precursor ions of endogenous L-Octanoylcarnitine and the this compound internal standard.
-
-
Data Analysis:
-
The peak areas of the endogenous L-Octanoylcarnitine and this compound are measured.
-
The ratio of the analyte peak area to the internal standard peak area is calculated.
-
The concentration of L-Octanoylcarnitine is determined by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Protocol 2: Acylcarnitine Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides enhanced specificity by chromatographically separating isomeric and isobaric compounds.
-
Sample Preparation:
-
Sample preparation is similar to the FIA-MS/MS method, involving extraction of the DBS punch with a methanol solution containing this compound.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
A C18 or similar reversed-phase column is typically used for chromatographic separation.
-
The mobile phase usually consists of a gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of an acid (e.g., formic acid) to promote ionization.
-
The mass spectrometer is operated in positive ESI mode and uses Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both endogenous L-Octanoylcarnitine and this compound.
-
-
Data Analysis:
-
Data analysis is similar to the FIA-MS/MS method, involving the calculation of peak area ratios and determination of concentration from a calibration curve.
-
Visualizations
Experimental Workflow for Acylcarnitine Analysis in PT Programs
Caption: Workflow for acylcarnitine analysis in proficiency testing.
Logical Relationship of Factors Affecting PT Performance
Caption: Factors influencing proficiency testing performance.
Conclusion
References
A Comparative Analysis of L-Octanoylcarnitine and L-Octanoylcarnitine-d9 Fragmentation in Tandem Mass Spectrometry
A detailed guide for researchers on the differential fragmentation patterns of L-Octanoylcarnitine and its deuterated isotopologue, L-Octanoylcarnitine-d9, under tandem mass spectrometry (MS/MS) conditions. This document provides key quantitative data, experimental methodologies, and visual representations of fragmentation pathways to aid in the accurate identification and quantification of these compounds in complex biological matrices.
In the realm of metabolomics and clinical diagnostics, particularly in newborn screening for fatty acid oxidation disorders, the accurate measurement of acylcarnitines is paramount. L-Octanoylcarnitine is a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1] Stable isotope-labeled internal standards, such as this compound, are indispensable for precise quantification by correcting for matrix effects and variations in instrument response. Understanding the distinct fragmentation patterns of the analyte and its deuterated standard in tandem mass spectrometry (MS/MS) is fundamental for developing robust and reliable analytical methods.
Comparative Fragmentation Patterns
Under positive ion electrospray ionization (ESI) and collision-induced dissociation (CID), both L-Octanoylcarnitine and this compound exhibit characteristic fragmentation patterns. The primary fragmentation route for acylcarnitines involves the neutral loss of trimethylamine (B31210) ((CH₃)₃N, 59 Da) and the formation of a prominent product ion at m/z 85, which corresponds to the C₄H₅O₂⁺ fragment from the carnitine moiety.[2][3]
For this compound, where the deuterium (B1214612) labels are typically on the acyl chain, fragments containing the carnitine portion remain at the same m/z value as their unlabeled counterparts. Conversely, fragments retaining the octanoyl-d9 chain will exhibit a mass shift of +9 Da.
The table below summarizes the major observed product ions for both compounds.
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Identity | L-Octanoylcarnitine | This compound |
| 288.2 | 85.0 | [C₄H₅O₂]⁺ | ✓ | ✓ |
| 288.2 | 229.2 | [M+H - (CH₃)₃N]⁺ | ✓ | |
| 297.3 | 238.2 | [M+H - (CH₃)₃N]⁺ | ✓ | |
| 288.2 | 60.1 | [(CH₃)₃N+H]⁺ | ✓ | ✓ |
| 288.2 | 144.1 | [C₈H₁₆NO₂]⁺ (acyl chain loss) | ✓ | |
| 297.3 | 144.1 | [C₈H₁₆NO₂]⁺ (acyl chain loss) | ✓ | |
| 288.2 | 127.1 | [C₈H₁₅O]⁺ | ✓ | |
| 297.3 | 136.1 | [C₈H₆D₉O]⁺ | ✓ |
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of L-Octanoylcarnitine and this compound.
Caption: Fragmentation pathway of L-Octanoylcarnitine.
Caption: Fragmentation pathway of this compound.
Experimental Protocol
A typical experimental workflow for the analysis of L-Octanoylcarnitine using a deuterated internal standard is outlined below. This protocol is a representative example and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing the this compound internal standard.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is commonly used.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole or QTRAP mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
L-Octanoylcarnitine: 288.2 → 85.0
-
This compound: 297.3 → 85.0
-
-
Collision Gas: Argon is typically used as the collision gas.
-
Collision Energy: The collision energy should be optimized for the specific instrument to maximize the signal for the product ions.
The experimental workflow can be visualized as follows:
Caption: Experimental workflow for acylcarnitine analysis.
Conclusion
The MS/MS fragmentation of L-Octanoylcarnitine and its deuterated analog, this compound, follows predictable pathways, primarily characterized by the formation of a common product ion at m/z 85. The mass shift of 9 Da in the precursor ion and in fragments retaining the acyl chain for the deuterated standard allows for their clear differentiation. A thorough understanding of these fragmentation patterns, coupled with a well-defined experimental protocol, is essential for the development of sensitive and specific quantitative assays for L-Octanoylcarnitine in various research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Octanoylcarnitine | C15H29NO4 | CID 11953814 - PubChem [pubchem.ncbi.nlm.nih.gov]
L-Octanoylcarnitine-d9 in Bioanalysis: A Comparative Review of Method Performance
For researchers, scientists, and drug development professionals, the precise and accurate quantification of L-Octanoylcarnitine is critical in the study of metabolic disorders and drug efficacy. The use of a stable isotope-labeled internal standard, such as L-Octanoylcarnitine-d9, is a cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the linearity, accuracy, and precision of analytical methods utilizing this compound and its analogs, supported by experimental data and detailed protocols.
The quantification of acylcarnitines, including L-Octanoylcarnitine, is essential for diagnosing and monitoring inherited metabolic diseases and has emerged as a valuable tool in assessing the metabolic impact of new drug candidates.[1] LC-MS/MS has become the gold standard for this analysis due to its high sensitivity and specificity, allowing for the discrimination of isomeric and isobaric compounds.[1][2] The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[3]
Performance Characteristics of L-Octanoylcarnitine Quantification Methods
The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[4] Key validation parameters include linearity, accuracy, and precision.[5][6] The following tables summarize the performance of LC-MS/MS methods for the quantification of L-Octanoylcarnitine and other acylcarnitines, often employing deuterated internal standards.
Table 1: Linearity of Acylcarnitine Quantification Methods
| Analyte | Method | Calibration Range | Correlation Coefficient (r²) | Reference |
| Octanoyl-L-carnitine (C8) | UPLC-MS/MS | 1.5–20 ng/mL | 0.988 - 0.999 | [7] |
| Multiple Acylcarnitines | LC-MS/MS | Not specified | > 0.99 | [8] |
| L-Carnitine | RP-HPLC | 84.74–3389.50 µg/mL | 0.9997 | [9][10][11] |
| Acetyl & Palmitoyl carnitine | LC/MS/MS | 1–1000 ng/mL | Not specified | [12] |
Table 2: Accuracy and Precision of Acylcarnitine Quantification Methods
| Analyte | Method | Concentration Levels | Accuracy (% Bias or % Recovery) | Precision (% RSD) | Reference |
| Octanoyl-L-carnitine (C8) | UPLC-MS/MS | LLOQ (1.5 ng/mL) and higher | Mean bias: -1.7% to +14.7% | Not specified | [7] |
| Carnitine and Acylcarnitines | HPLC-MS/MS | Not specified | 84% to 116% of target | < 18% (day-to-day) | [3] |
| L-Carnitine | RP-HPLC | 169.48, 1355.80, 3389.50 µg/mL | 100.83%–101.54% recovery | < 2.0% | [9][10][11] |
| Multiple Acylcarnitines | LC-MS/MS | Not specified | Excellent | Excellent | [1] |
Experimental Protocols
The robustness of an analytical method is intrinsically linked to its experimental protocol. Below are summaries of typical methodologies employed for the quantification of acylcarnitines using LC-MS/MS with deuterated internal standards.
Method 1: UPLC-MS/MS for Acylcarnitines in Urine[7]
-
Sample Preparation: A 30 µL aliquot of urine is centrifuged. 20 µL of the supernatant is diluted with 65 µL of water, 5 µL of acetonitrile (B52724), and 10 µL of an internal standard mixture containing deuterated acylcarnitines (including octanoyl-L-carnitine-d3).
-
Chromatography: Analysis is performed on a UPLC system with a binary solvent manager and a suitable column.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
Method 2: LC-MS/MS for a Comprehensive Acylcarnitine Profile[1]
-
Sample Preparation: Details not explicitly provided, but generally involves protein precipitation from plasma or tissue homogenates followed by butylation.
-
Chromatography: Separation is achieved on a Zorbax Eclipse XDB-C18 column with a gradient elution program. The mobile phases consist of 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, and 0.005% HFBA in water (Eluent A) and acetonitrile (Eluent B).
-
Mass Spectrometry: ESI in positive mode is used with scheduled multiple reaction monitoring (MRM) to quantify 56 different acylcarnitine species.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for reproducing and comparing analytical methods.
Caption: Generalized workflow for acylcarnitine quantification.
The Role of L-Carnitine in Cellular Metabolism
L-Carnitine plays a pivotal role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation.
Caption: The L-Carnitine shuttle system.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of L-Octanoylcarnitine in biological matrices. The presented data from various studies demonstrates that these methods can achieve excellent linearity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation outlined by regulatory agencies.[13][14][15] While direct comparative studies are limited, the compiled data and protocols in this guide offer a valuable resource for researchers and scientists in selecting and developing appropriate analytical methods for their specific needs in metabolic research and drug development. The chromatographic separation of isomers and the high sensitivity of MS detection are key advantages of these methods.[16][17]
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bevital.no [bevital.no]
- 13. fda.gov [fda.gov]
- 14. capa.org.tw [capa.org.tw]
- 15. database.ich.org [database.ich.org]
- 16. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 17. msacl.org [msacl.org]
Navigating the Analytical Landscape: An Inter-Laboratory Comparison of Acylcarnitine Measurements Utilizing L-Octanoylcarnitine-d9
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Accuracy and Comparability in Acylcarnitine Analysis
The precise and accurate quantification of acylcarnitines is paramount in the fields of newborn screening, inborn errors of metabolism research, and pharmaceutical development. These molecules serve as critical biomarkers for monitoring fatty acid oxidation and organic acid metabolism. Inter-laboratory variability in measurement, however, presents a significant challenge to the harmonization of clinical and research data. This guide provides an objective comparison of acylcarnitine measurement performance across multiple laboratories, with a focus on the use of L-Octanoylcarnitine-d9 as a stable isotope-labeled internal standard. The inclusion of detailed experimental protocols and supporting data aims to equip researchers with the necessary tools to evaluate and refine their own analytical methodologies.
Performance Benchmark: An Illustrative Inter-Laboratory Comparison
To assess the current state of acylcarnitine analysis, a proficiency testing (PT) sample containing a known concentration of octanoylcarnitine (B1202733) (C8) was distributed to a panel of ten laboratories. Each laboratory was instructed to perform the analysis using their standard operating procedures, incorporating this compound as the internal standard. The following table summarizes the quantitative results, providing a snapshot of the typical inter-laboratory variability.
Table 1: Inter-Laboratory Comparison of Octanoylcarnitine (C8) Quantification
| Laboratory ID | Reported Concentration (µmol/L) | Deviation from Target (%) | Method Highlights |
| Lab-01 | 4.85 | -3.0 | LC-MS/MS, Derivatized |
| Lab-02 | 5.12 | +2.4 | LC-MS/MS, Underivatized |
| Lab-03 | 4.98 | -0.4 | Flow Injection MS/MS, Derivatized |
| Lab-04 | 4.70 | -6.0 | LC-MS/MS, Derivatized |
| Lab-05 | 5.25 | +5.0 | LC-MS/MS, Underivatized |
| Lab-06 | 4.91 | -1.8 | LC-MS/MS, Derivatized |
| Lab-07 | 5.33 | +6.6 | Flow Injection MS/MS, Derivatized |
| Lab-08 | 4.88 | -2.4 | LC-MS/MS, Underivatized |
| Lab-09 | 5.05 | +1.0 | LC-MS/MS, Derivatized |
| Lab-10 | 4.95 | -1.0 | LC-MS/MS, Derivatized |
| Target Value | 5.00 | ||
| Mean | 5.00 | ||
| Std. Dev. | 0.20 | ||
| CV (%) | 4.0% |
Note: This data is illustrative and based on typical variations observed in proficiency testing reports. The use of this compound as an internal standard is crucial for achieving the principle of isotope dilution mass spectrometry, which corrects for sample loss during preparation and variations in instrument response.
Experimental Protocols: A Detailed Look at Methodology
The accurate measurement of acylcarnitines relies on robust and well-documented experimental procedures. Below is a detailed protocol representative of the methods employed in many specialized laboratories for the analysis of acylcarnitines from dried blood spots (DBS).
Sample Preparation from Dried Blood Spots
-
Punching: A 3 mm disk is punched from the center of the dried blood spot and placed into a well of a 96-well microtiter plate. A blank filter paper disk is also processed to serve as a negative control.
-
Extraction: To each well, 100 µL of an extraction solution is added. This solution typically consists of methanol (B129727) containing a mixture of stable isotope-labeled internal standards, including this compound. The plate is then sealed and agitated on a shaker for 30 minutes to ensure complete extraction of the acylcarnitines.
-
Derivatization (Optional but Common): Following extraction, the supernatant is transferred to a new 96-well plate. For butylation, 50 µL of 3N butanolic-HCl is added to each well. The plate is sealed and incubated at 65°C for 15 minutes. This step converts the acylcarnitines to their butyl esters, which can improve chromatographic properties and ionization efficiency.
-
Evaporation and Reconstitution: The derivatization reagent is evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in 100 µL of the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation: While flow injection analysis is sometimes used for high-throughput screening, chromatographic separation using a C18 or a HILIC column can resolve isobaric interferences.
-
Mass Spectrometry Detection: The analysis is performed in the positive ion mode using Multiple Reaction Monitoring (MRM). The precursor ion for each acylcarnitine butyl ester is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically m/z 85 for the carnitine moiety) is monitored in the third quadrupole.
-
Quantification: The concentration of each endogenous acylcarnitine is determined by calculating the ratio of the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard (e.g., Octanoylcarnitine to this compound). A calibration curve constructed using known concentrations of unlabeled acylcarnitines and a fixed concentration of the internal standards is used to calculate the final concentration in the sample.
Visualizing the Workflow and Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the biochemical context of acylcarnitine metabolism.
Experimental workflow for acylcarnitine analysis.
Fatty acid β-oxidation and the carnitine shuttle.
Conclusion
The data presented underscores the importance of standardized protocols and the use of high-quality internal standards like this compound to minimize inter-laboratory variability in acylcarnitine measurements. While analytical techniques such as LC-MS/MS provide high sensitivity and specificity, meticulous adherence to validated experimental procedures is critical for generating reliable and comparable data. Proficiency testing programs, such as those offered by the CDC and other international organizations, are invaluable for laboratories to assess their performance and contribute to the overall goal of data harmonization in both clinical diagnostics and research. Continuous improvement in analytical methodologies and active participation in quality assurance programs will ultimately lead to more consistent and reliable data for the benefit of patients and the advancement of science.
The Gold Standard for Bioanalysis: Justifying the Selection of L-Octanoylcarnitine-d9 as an Internal Standard
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive justification for the selection of L-Octanoylcarnitine-d9, a deuterated stable isotope-labeled internal standard, over non-deuterated alternatives. By presenting a combination of established analytical principles, representative experimental data, and detailed methodologies, we aim to equip researchers with the knowledge to make informed decisions for their analytical workflows.
The primary role of an internal standard is to account for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Herein, we compare the performance of this compound with that of a common class of non-deuterated alternatives: structural analogs, such as odd-chain acylcarnitines (e.g., L-Heptanoylcarnitine or L-Nonanoylcarnitine).
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative bioanalysis. Their chemical and physical properties are nearly identical to the analyte of interest, L-Octanoylcarnitine. This near-identical behavior leads to superior performance in correcting for analytical variability, most notably matrix effects.
Matrix effects, caused by co-eluting endogenous components of the biological sample, can lead to unpredictable ion suppression or enhancement, significantly impacting the accuracy and precision of quantification. A well-chosen internal standard should experience the same matrix effects as the analyte, allowing for reliable correction.
While direct head-to-head comparative data for this compound against a specific structural analog is not extensively published, the following tables summarize the generally accepted performance differences and present representative data from studies comparing deuterated and non-deuterated internal standards for similar analytes.
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., L-Heptanoylcarnitine) | Justification |
| Co-elution with Analyte | Nearly identical retention time | Similar, but distinct retention time | The minor difference in chemical structure of the analog can lead to chromatographic separation from the analyte, exposing them to different matrix effects. |
| Extraction Recovery | Identical to the analyte | Similar, but can differ | Small structural differences can lead to variations in extraction efficiency, especially in complex matrices. |
| Matrix Effect Compensation | Excellent | Variable and often incomplete | As the deuterated IS co-elutes with the analyte, it experiences the same ion suppression or enhancement, leading to effective normalization. Structural analogs may elute in a region with different matrix effects. |
| Accuracy & Precision | High | Generally lower | Superior correction for variability leads to more accurate and precise quantification. |
Table 2: Representative Experimental Data on Matrix Effect Compensation
This table illustrates the expected improvement in matrix effect compensation when using a deuterated internal standard. The data is based on the principle of comparing the analyte/internal standard peak area ratio in a neat solution versus a post-extraction spiked biological matrix.
| Biological Matrix Lot | Analyte Response (in matrix) | Structural Analog IS Response (in matrix) | Analyte/Analog IS Ratio | This compound Response (in matrix) | Analyte/Deuterated IS Ratio |
| Plasma Lot 1 | 85,000 | 90,000 | 0.94 | 86,000 | 0.99 |
| Plasma Lot 2 | 78,000 | 88,000 | 0.89 | 79,000 | 0.99 |
| Plasma Lot 3 | 92,000 | 95,000 | 0.97 | 93,000 | 0.99 |
| Plasma Lot 4 | 75,000 | 85,000 | 0.88 | 76,000 | 0.99 |
| % Coefficient of Variation (CV) | ~5% | <1% |
This data is illustrative and demonstrates the principle of improved precision with a deuterated internal standard. A lower CV for the analyte/IS ratio across different matrix lots indicates better compensation for matrix effects.
Experimental Protocols
To objectively evaluate the performance of an internal standard, a thorough validation experiment should be conducted. The following is a detailed methodology for the key experiment of evaluating matrix effects.
Protocol for Evaluation of Matrix Effects
1. Objective: To assess the ability of this compound and a structural analog internal standard to compensate for matrix effects in a biological matrix (e.g., human plasma).
2. Materials:
-
Analyte: L-Octanoylcarnitine
-
Deuterated Internal Standard: this compound
-
Structural Analog Internal Standard: L-Heptanoylcarnitine
-
Blank human plasma from at least six different donors
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3. Sample Preparation:
-
Set 1 (Analyte in Neat Solution): Prepare a solution of L-Octanoylcarnitine in a solvent mixture that mimics the final sample composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set 2 (Analyte in Post-Extraction Spiked Matrix):
-
Extract blank plasma from six different sources using a protein precipitation method (add 3 volumes of cold methanol, vortex, and centrifuge).
-
Spike the resulting supernatant with L-Octanoylcarnitine to the same concentration as in Set 1.
-
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of this compound and L-Heptanoylcarnitine in the neat solution solvent.
-
Set 4 (Internal Standards in Post-Extraction Spiked Matrix):
-
Extract blank plasma from the six different sources as described above.
-
Spike the extracted blank matrix with this compound and L-Heptanoylcarnitine at their working concentrations.
-
4. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from the bulk of the matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for L-Octanoylcarnitine, this compound, and L-Heptanoylcarnitine.
5. Data Analysis:
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak area ratio of analyte/IS in post-extraction spiked matrix) / (Peak area ratio of analyte/IS in neat solution)
-
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the six different matrix sources for both internal standards. A lower %CV indicates better compensation for the variability of the matrix effect.
Visualizing the Rationale and Process
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Logical workflow for selecting an internal standard.
Evaluation of L-Octanoylcarnitine-d9 in different biological matrices (plasma, urine, tissue)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of L-Octanoylcarnitine-d9 as an internal standard for the quantification of L-Octanoylcarnitine in various biological matrices, including plasma, urine, and tissue. The performance of deuterated internal standards is compared with non-deuterated alternatives, supported by experimental data from published literature. Detailed methodologies for sample preparation and analysis are provided to facilitate practical implementation in a laboratory setting.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are indispensable for correcting analytical variability.[1] An ideal internal standard should mimic the analyte's physicochemical properties to compensate for variations in sample preparation, injection volume, and instrument response. The two primary types of internal standards are deuterated (stable isotope-labeled) and non-deuterated (structural analogs).
Deuterated internal standards, such as this compound, are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium. This subtle difference allows for their distinction by the mass spectrometer while ensuring they behave nearly identically to the analyte during extraction and chromatography. Non-deuterated internal standards are structurally similar but not identical to the analyte.
Performance Comparison: this compound vs. Alternative Internal Standards
The scientific consensus favors stable isotope-labeled internal standards for achieving the highest accuracy and precision in LC-MS-based quantification.[1] this compound, a deuterated form of L-Octanoylcarnitine, is a prime example of such a standard.
Key Performance Metrics
The following tables summarize the performance of deuterated internal standards, including L-Octanoylcarnitine-d3 (a close analog to -d9), in the analysis of L-Octanoylcarnitine and other acylcarnitines across different biological matrices. While direct head-to-head comparative studies with this compound and non-deuterated standards in a single publication are limited, the data presented from various validated methods underscore the reliability of using deuterated standards.
Table 1: Performance of Deuterated Internal Standards in Plasma
| Parameter | L-Octanoylcarnitine-d3 | General Non-Deuterated IS | Source |
| Recovery | 88.7% | Variable, often lower and less consistent | [2] |
| Linearity (r²) | >0.99 | Generally ≥0.99, but more susceptible to matrix effects | [3] |
| Precision (%CV) | <15% | Can be higher due to differential matrix effects | [3] |
| Accuracy (%Bias) | Within ±15% | Can be more variable | [3] |
Table 2: Performance of Deuterated Internal Standards in Urine
| Parameter | L-Octanoylcarnitine-d3 | General Non-Deuterated IS | Source |
| Linearity (r²) | 0.988 - 0.999 | Generally ≥0.99, but more prone to interference | [1] |
| Precision (%CV) | 0.89 - 9.75% | Can be higher and more variable between samples | [1] |
| Accuracy (%Bias) | 3.25 - 8.20% | Can be less accurate due to differing extraction efficiencies | [1] |
Table 3: Performance of Deuterated Internal Standards in Tissue (Liver)
| Parameter | L-Octanoylcarnitine-d3 | General Non-Deuterated IS | Source |
| Linearity (r²) | >0.99 | Generally ≥0.99, but matrix effects are a significant concern | [3] |
| Precision (%CV) | <15% | More susceptible to variability from complex matrix | [3] |
| Accuracy (%Bias) | Within ±15% | Can be compromised by inconsistent recovery | [3] |
Experimental Protocols
Detailed methodologies for the extraction and analysis of L-Octanoylcarnitine from plasma, urine, and tissue using this compound as an internal standard are provided below.
Analysis of L-Octanoylcarnitine in Human Plasma
This protocol is adapted from validated methods for acylcarnitine analysis in plasma.[2][3]
a. Materials and Reagents:
-
Human plasma (K2EDTA)
-
L-Octanoylcarnitine
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Heptafluorobutyric acid (HFBA)
-
Water (LC-MS grade)
b. Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of cold methanol for protein precipitation.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
c. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid and 2.5 mM Ammonium Acetate in water
-
Mobile Phase B: 0.1% Formic acid and 2.5 mM Ammonium Acetate in acetonitrile
-
Gradient: A suitable gradient to separate L-Octanoylcarnitine from other acylcarnitines.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
L-Octanoylcarnitine: Monitor precursor > product ion pair
-
This compound: Monitor precursor > product ion pair
-
Analysis of L-Octanoylcarnitine in Human Urine
This protocol is based on a validated method for acylcarnitine quantification in urine.[1]
a. Materials and Reagents:
-
Human urine
-
L-Octanoylcarnitine
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
b. Sample Preparation and Extraction:
-
Thaw urine samples and centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
To 20 µL of the urine supernatant, add 65 µL of water, 5 µL of acetonitrile, and 10 µL of the internal standard mixture containing this compound.
-
Vortex mix for 10 seconds.
-
The sample is ready for injection.
c. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: HSS T3 C18 column (e.g., 2.1 x 150 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient for the separation of acylcarnitines.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions:
-
L-Octanoylcarnitine: Monitor precursor > product ion pair
-
This compound: Monitor precursor > product ion pair
-
Analysis of L-Octanoylcarnitine in Tissue (e.g., Liver)
This protocol is a composite based on established methods for acylcarnitine extraction from tissues.[3]
a. Materials and Reagents:
-
Tissue sample (e.g., liver)
-
L-Octanoylcarnitine
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ceramic beads for homogenization
b. Sample Preparation and Extraction:
-
Weigh approximately 20-30 mg of frozen tissue.
-
Add the tissue to a 2 mL tube containing ceramic beads.
-
Add 500 µL of cold methanol and 10 µL of the internal standard working solution (this compound).
-
Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 30 seconds at 6 m/s).
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
c. LC-MS/MS Conditions:
-
The LC-MS/MS conditions are similar to those described for plasma analysis.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the analysis of L-Octanoylcarnitine in the different biological matrices.
Caption: Experimental workflow for L-Octanoylcarnitine analysis in plasma.
Caption: Experimental workflow for L-Octanoylcarnitine analysis in urine.
Caption: Experimental workflow for L-Octanoylcarnitine analysis in tissue.
Conclusion
The use of a deuterated internal standard, such as this compound, is highly recommended for the accurate and precise quantification of L-Octanoylcarnitine in plasma, urine, and tissue. The near-identical physicochemical properties of the deuterated standard to the analyte ensure robust compensation for analytical variability, leading to high-quality, reliable data. The experimental protocols provided in this guide offer a solid foundation for the implementation of these analytical methods in a research or clinical setting. While direct comparative data against non-deuterated standards is not always available in a single study, the validation data from numerous publications consistently demonstrate the superiority of the stable isotope dilution method for quantitative bioanalysis.
References
Safety Operating Guide
Safe Disposal of L-Octanoylcarnitine-d9: A Procedural Guide
For Immediate Release
This document provides essential guidance on the proper disposal procedures for L-Octanoylcarnitine-d9, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is a deuterated form of L-Octanoylcarnitine, used in metabolic research and drug development. While specific safety data on the deuterated form is limited, the disposal procedures should align with those for other non-hazardous or low-hazard chemical compounds, always prioritizing caution and adherence to local regulations.
I. Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal process, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Safety goggles or glasses are mandatory to prevent accidental splashes.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Work in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
II. Disposal Procedures
The primary method for the disposal of this compound is through an approved chemical waste disposal service. It is crucial not to dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Guide:
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Regulations can vary significantly by location.
-
Containerize the Waste:
-
Place the this compound waste, including any contaminated materials such as pipette tips or vials, into a clearly labeled, sealable, and chemically compatible waste container.
-
The container must be labeled with the full chemical name: "this compound".
-
-
Arrange for Pickup: Contact your institution's EHS or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the container.
-
Decontaminate: Thoroughly decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent or cleaning agent. Dispose of the cleaning materials as chemical waste.
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.
-
Contain the Spill: Use an absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated chemical waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent and water. Dispose of all cleaning materials as chemical waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's established protocols.
IV. Logical Flow for Safe Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling L-Octanoylcarnitine-d9
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of L-Octanoylcarnitine-d9. The following procedures are designed to ensure a safe laboratory environment and proper material management.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust. |
| Hand Protection | Impermeable protective gloves | To prevent skin contact. |
| Body Protection | Laboratory coat or impervious clothing | To protect skin and personal clothing. |
| Respiratory Protection | Suitable respirator | Recommended when ventilation is inadequate or when handling fine powders to avoid inhalation.[1] |
Safe Handling and Operational Plan
Adherence to standard laboratory safety protocols is essential. The following steps outline the operational plan for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Storage :
-
Store in a tightly closed container in a dry and cool place.
-
Refer to the product insert for specific storage temperature requirements.
-
Emergency First Aid Procedures
In the event of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4] |
| In case of skin contact | Wash off with soap and plenty of water.[2] |
| If inhaled | Move the person into fresh air. If not breathing, give artificial respiration.[2] |
| If swallowed | Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] |
In all cases of exposure, it is advised to consult a physician and show them the product's Safety Data Sheet.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection :
-
Disposal :
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
